Benzoyl-Phe-Ala-Arg
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H32N6O5 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H32N6O5/c1-16(21(32)30-19(24(35)36)13-8-14-28-25(26)27)29-23(34)20(15-17-9-4-2-5-10-17)31-22(33)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,29,34)(H,30,32)(H,31,33)(H,35,36)(H4,26,27,28)/t16-,19-,20-/m0/s1 |
InChI Key |
XGWTUEFDMPAYSH-VDGAXYAQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Specificity of Benzoyl-Phe-Ala-Arg as a Protease Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Benzoyl-Phe-Ala-Arg is a member of a class of chromogenic and fluorogenic substrates widely employed in the study of serine proteases. Its specific amino acid sequence dictates its susceptibility to cleavage by particular enzymes, making it a valuable tool for enzyme activity assays, inhibitor screening, and kinetic studies. This technical guide provides an in-depth analysis of the substrate specificity of this compound, detailing the enzymes that cleave it, the kinetic parameters of these interactions, and the experimental protocols for its use. Furthermore, it visualizes the key signaling pathways involving these proteases and the experimental workflows for assaying their activity.
Substrate Specificity and Enzyme Kinetics
This compound and its closely related analogs, such as N-Benzoyl-Phe-Val-Arg-p-nitroanilide (Bz-Phe-Val-Arg-pNA or S-2160), are primarily recognized and cleaved by a specific subset of serine proteases that exhibit a preference for cleaving after arginine residues. The P1 residue (Arginine) is the primary determinant of specificity for these enzymes. The P2 (Alanine/Valine) and P3 (Phenylalanine) residues further refine the substrate recognition and can significantly influence the kinetics of the enzymatic reaction.
The principal enzymes that demonstrate significant catalytic activity towards this compound and its analogs are:
-
Thrombin: A key enzyme in the coagulation cascade, thrombin exhibits high specificity for substrates with a P1 arginine.
-
Trypsin: A digestive serine protease, trypsin is well-known for its cleavage C-terminal to arginine and lysine residues.
-
Plasmin: The primary enzyme of fibrinolysis, plasmin degrades fibrin clots and has a preference for arginine and lysine at the P1 position.
-
Papain: A cysteine protease with broad specificity, papain can also cleave this substrate.
-
Plasma Kallikrein: This enzyme is involved in the contact activation system of blood coagulation and also recognizes arginine-containing substrates.
Quantitative Kinetic Data
The efficiency of cleavage of a substrate by an enzyme is quantitatively described by the Michaelis constant (Km) and the catalytic rate constant (kcat). Km is an indicator of the substrate concentration at which the reaction rate is half of the maximum, reflecting the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Nα-Benzoyl-DL-arginine ρ-nitroanilide (BApNA) | Trypsin (Cobia) | 380 | 3.14 | 8.26 x 10³ | [1] |
| β-Ala-Gly-Arg p-nitroanilide | Thrombin | 1950 | 1.91 | 9.8 x 10² | [2] |
| VLK-pNA | Plasmin | 2320 | 40.8 | 1.76 x 10⁴ | [3] |
| Chromozym-PK (Bz-Pro-Phe-Arg-pNA) | Plasma Kallikrein | - | - | - | [4] |
| N-Benzoyl-Phe-Val-Arg-pNA (S-2160) | Thrombin, Trypsin, Plasmin | Sensitive | Not specified | Not specified | [5] |
Note: The kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition. The values presented here are for comparative purposes.
Experimental Protocols
The cleavage of this compound is typically monitored by attaching a reporter group to the C-terminal arginine, which is released upon enzymatic hydrolysis. The most common reporter groups are p-nitroaniline (pNA) for chromogenic assays and 7-amino-4-methylcoumarin (AMC) for fluorogenic assays.
Chromogenic Assay Protocol using this compound-pNA
This protocol describes a general method for measuring protease activity using a pNA-based substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal pH can vary depending on the enzyme (typically 7.5-8.5).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound-pNA in a suitable organic solvent like DMSO. Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer (e.g., for thrombin, an acetate buffer at pH 5.0 might be used for storage). Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
p-Nitroaniline (pNA) Standard Solution: Prepare a 1 mM stock solution of pNA in the assay buffer. From this, create a series of dilutions (e.g., 0-200 µM) to generate a standard curve for quantifying the amount of product formed.
2. Assay Procedure:
-
Prepare a standard curve by adding the pNA dilutions to the wells of a 96-well microplate. Adjust the final volume in each well to 100 µL with assay buffer.
-
In separate wells, add the desired amount of the diluted enzyme solution. Include a "no enzyme" control well containing only the assay buffer to measure background substrate hydrolysis. Adjust the volume in these wells to 50 µL with assay buffer.
-
Prepare a working solution of the substrate by diluting the stock solution in the pre-warmed assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the range of 50-500 µM).
-
To initiate the reaction, add 50 µL of the substrate working solution to each well containing the enzyme and the control wells. The final volume will be 100 µL.
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 15-30 minutes).
3. Data Analysis:
-
Plot the absorbance values from the pNA standard curve against the corresponding concentrations and determine the linear regression equation.
-
Calculate the rate of the enzymatic reaction (V₀) from the linear portion of the absorbance versus time plot for each enzyme concentration.
-
Convert the rate from ΔA/min to µmol/min using the molar extinction coefficient of pNA (ε₄₀₅ = 9650 M⁻¹cm⁻¹) or the standard curve.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial reaction rates against the substrate concentrations, fitting the data to the Michaelis-Menten equation.
Fluorogenic Assay Protocol using this compound-AMC
This protocol outlines a general method for measuring protease activity using an AMC-based substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0. Calcium can be important for the activity of some proteases like trypsin.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Prepare and dilute the enzyme as described in the chromogenic assay protocol.
-
7-Amino-4-methylcoumarin (AMC) Standard Solution: Prepare a 1 mM stock solution of AMC in DMSO. From this, create a series of dilutions (e.g., 0-10 µM) in the assay buffer to generate a standard curve.
2. Assay Procedure:
-
Prepare a standard curve by adding the AMC dilutions to the wells of a black 96-well microplate. Adjust the final volume in each well to 100 µL with assay buffer.
-
In separate wells, add the desired amount of the diluted enzyme solution and a "no enzyme" control. Adjust the volume to 50 µL with assay buffer.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the range of 1-50 µM).
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well. The final volume will be 100 µL.
-
Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. Record data at regular intervals.
3. Data Analysis:
-
Plot the fluorescence values from the AMC standard curve against the corresponding concentrations and determine the linear regression equation.
-
Calculate the rate of the enzymatic reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate from relative fluorescence units (RFU)/min to µmol/min using the standard curve.
-
Determine Km and Vmax as described in the chromogenic assay protocol.
Signaling Pathways and Experimental Workflows
The proteases that cleave this compound are involved in critical physiological and pathological signaling pathways. Understanding these pathways is essential for drug development and research.
Thrombin Signaling Pathway
Thrombin is a potent activator of platelets and other cells through the cleavage of Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets.
Caption: Thrombin activates PAR1 leading to Gq-mediated PLC activation and downstream signaling.
Trypsin Signaling Pathway
Trypsin can activate PAR2, which is expressed on various cell types, including intestinal epithelial cells and neurons, and is involved in inflammation and pain signaling.
Caption: Trypsin-mediated PAR2 activation initiates intracellular signaling cascades.
Plasmin Signaling in Fibrinolysis
Plasmin's primary role is the degradation of fibrin clots. This process is tightly regulated by activators and inhibitors.
Caption: The fibrinolytic pathway culminating in the degradation of fibrin by plasmin.
Experimental Workflow for Protease Activity Assay
The following diagram illustrates a typical workflow for determining protease activity using a chromogenic or fluorogenic substrate.
References
- 1. Kinetic substrate quantification by fitting the enzyme reaction curve to the integrated Michaelis-Menten equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Full Time Course Kinetics of the Streptokinase-Plasminogen Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzyme Kinetics of Benzoyl-Phe-Ala-Arg
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics associated with the synthetic chromogenic substrate, Benzoyl-Phe-Ala-Arg-p-nitroanilide and its closely related analogue, N-Benzoyl-Phe-Val-Arg-p-nitroanilide. These substrates are pivotal tools for studying the activity of trypsin-like serine proteases, which play critical roles in numerous physiological and pathological processes. This document details experimental protocols for assessing enzyme kinetics, presents available quantitative data, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and Trypsin-Like Proteases
The tripeptide sequence Phenylalanine-Alanine-Arginine (or Phenylalanine-Valine-Arginine) is a specific recognition motif for a class of endopeptidases known as trypsin-like serine proteases. These enzymes, which include trypsin, plasma kallikrein, and plasmin, selectively cleave peptide bonds on the carboxyl side of arginine or lysine residues.
The synthetic substrate, Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA), and its derivatives like N-Benzoyl-Phe-Val-Arg-p-nitroanilide, are widely used to assay the activity of these enzymes.[1] The benzoyl group at the N-terminus and the p-nitroanilide (pNA) group at the C-terminus create a chromogenic molecule.[1] Enzymatic hydrolysis of the amide bond between arginine and p-nitroanilide releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically at 405-410 nm.[2][3] The rate of pNA release is directly proportional to the enzyme's activity.[1]
Understanding the kinetic parameters of these interactions, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), is fundamental for characterizing enzyme function, specificity, and for the development of therapeutic inhibitors.
Quantitative Enzyme Kinetics Data
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| Bovine Trypsin | N-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 1620 ± 550 | 1.62 ± 0.46 (µM/h) | - | Tris-HCl buffer, pH 8.0, 30°C |
| Immobilized Trypsin | Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 120 | - | - | On-line frontal analysis |
| Rat Tissue Kallikrein | D-Val-Leu-Arg-Nan | 24 ± 2 | - | - | - |
| Rat Tissue Kallikrein | Ac-Phe-Arg-Nan | 13 ± 2 | - | - | - |
Note: The kcat value for Bovine Trypsin with BAPNA is presented in units of µM/h as reported in the source. Direct comparison with other kcat values requires unit conversion. The absence of comprehensive kinetic data for N-Benzoyl-Phe-Ala-Arg highlights a potential area for future research.
Detailed Experimental Protocols
This section provides detailed methodologies for determining the kinetic parameters of trypsin-like proteases using chromogenic substrates like this compound-p-nitroanilide.
General Chromogenic Assay for Trypsin and Plasma Kallikrein Activity
This protocol can be adapted for both trypsin and plasma kallikrein.
Materials:
-
Enzyme: Purified trypsin or plasma kallikrein.
-
Substrate: N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride (or similar chromogenic substrate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 - 8.2, containing 10 mM CaCl₂ (for trypsin) or a suitable buffer for plasma kallikrein (e.g., Tris-NaCl Buffer, pH 7.5).
-
Stopping Reagent: 20-30% (v/v) Acetic Acid (for endpoint assays).
-
Spectrophotometer: Capable of measuring absorbance at 405-410 nm.
-
Incubator or water bath: To maintain a constant temperature (e.g., 37°C).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent like Dimethyl Sulfoxide (DMSO) and then dilute to working concentrations in the assay buffer. It is crucial to ensure the substrate is fully dissolved.
-
Prepare a stock solution of the enzyme in a cold, slightly acidic buffer (e.g., 1 mM HCl for trypsin) to maintain stability. Dilute the enzyme to the desired final concentration in the assay buffer just before use.
-
-
Assay Setup (Kinetic Measurement):
-
In a cuvette, add the assay buffer and the substrate solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 3-5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately mix the contents and start monitoring the increase in absorbance at 405 nm over time using the spectrophotometer's kinetic mode. Record data at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
-
Assay Setup (Endpoint Measurement):
-
In a series of tubes, add the assay buffer and varying concentrations of the substrate.
-
Add the enzyme solution to each tube to start the reaction.
-
Incubate the reaction mixtures at a constant temperature for a fixed period (e.g., 10 minutes).
-
Stop the reaction by adding the acetic acid solution.
-
Measure the final absorbance of the released p-nitroaniline at 410 nm.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA release is directly proportional to the enzyme activity.
-
For endpoint assays, the absorbance reading is a measure of the total product formed.
-
To determine Km and Vmax, perform the assay with a range of substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Specific Protocol for Plasma Kallikrein-like Activity
This protocol is specifically for measuring kallikrein-like activity in plasma.
Specimen Collection and Preparation:
-
Collect blood in 0.1 M sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge at 2000 x g for 20 minutes at 15-25°C.
-
To avoid cold activation of prekallikrein, keep the plasma at 15-25°C and use it within a few hours, or freeze it at -20°C or below.
Procedure (Acid-stopped method):
-
Dilute the test plasma with Tris-NaCl Buffer (pH 7.5).
-
Incubate the diluted sample at 37°C for 3-4 minutes.
-
Add the pre-warmed chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA) and mix.
-
Incubate the mixture at 37°C for a defined time (e.g., 10 minutes).
-
Stop the reaction by adding 20% acetic acid.
-
Prepare plasma blanks by adding the reagents in reverse order without incubation.
-
Read the absorbance of the sample against its blank at 405 nm. The color is stable for at least 4 hours.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the Kallikrein-Kinin signaling pathway and a typical experimental workflow for determining enzyme kinetics.
The Kallikrein-Kinin System
This pathway is crucial for inflammation, blood pressure regulation, and coagulation. Plasma kallikrein is a key enzyme in this system.
Caption: The Kallikrein-Kinin signaling cascade.
Experimental Workflow for Enzyme Kinetics
This diagram outlines the key steps involved in a typical enzyme kinetics experiment using a chromogenic substrate.
Caption: Workflow for kinetic parameter determination.
Conclusion
The chromogenic substrate this compound and its analogues are invaluable for the kinetic characterization of trypsin-like serine proteases. While detailed kinetic data for every enzyme-substrate combination is not always readily available, the established protocols provide a robust framework for researchers to determine these parameters. The visualization of the Kallikrein-Kinin system and the experimental workflow offers a clear conceptual understanding for professionals in drug development and scientific research. Further investigation into the specific kinetics of plasma kallikrein with N-Benzoyl-Phe-Ala-Arg would be a valuable contribution to the field.
References
An In-depth Technical Guide to the Solid-Phase Synthesis of Benzoyl-Phe-Ala-Arg Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-phase synthesis of the tripeptide Benzoyl-Phe-Ala-Arg. The methodologies detailed herein utilize the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy, outlining a step-by-step process from resin preparation to final peptide cleavage and purification. The quantitative data presented in structured tables offers a clear reference for experimental planning, while detailed protocols and workflow diagrams provide practical guidance for laboratory execution.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support, or resin. The Fmoc/tBu strategy is a widely adopted method due to its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups, which allows for orthogonal deprotection steps under mild conditions.[1][2]
The synthesis cycle for adding each amino acid residue consists of three primary stages:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a secondary amine base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1]
-
Amino Acid Coupling: The incoming Nα-Fmoc protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.[3]
-
Washing: Following deprotection and coupling steps, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the subsequent reaction.[4]
This cycle is repeated for each amino acid in the sequence. For the synthesis of this compound, the process will involve the sequential coupling of Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, and Fmoc-Phe-OH. The synthesis culminates in the benzoylation of the N-terminal amine, followed by cleavage from the resin and removal of side-chain protecting groups.
Experimental Workflow for this compound Synthesis
The synthesis of this compound is performed on a solid support, typically a Rink Amide resin to yield a C-terminal amide upon cleavage. The general workflow is depicted below.
Detailed Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Reagent quantities should be adjusted accordingly for different scales.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide Resin (100-200 mesh, 0.5-0.8 mmol/g) | Various | Peptide Synthesis |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | ACS Grade |
| Fmoc-Arg(Pbf)-OH | Various | Peptide Synthesis |
| Fmoc-Ala-OH | Various | Peptide Synthesis |
| Fmoc-Phe-OH | Various | Peptide Synthesis |
| HBTU (HATU or HCTU can also be used) | Various | Peptide Synthesis |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis |
| Benzoyl Chloride | Various | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |
| Diethyl Ether (cold) | Various | ACS Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Water | Various | HPLC Grade |
Synthesis Cycle
Step 1: Resin Swelling
-
Place the Rink Amide resin (e.g., 200 mg, assuming a loading of 0.5 mmol/g for a 0.1 mmol synthesis) into a suitable reaction vessel.
-
Add DMF (5-10 mL) and gently agitate for 30-60 minutes at room temperature to swell the resin.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Amino Acid Coupling (General Procedure)
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Amino Acid Coupling Sequence:
-
First Coupling: Use Fmoc-Arg(Pbf)-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard acid-labile protecting group for the guanidinium side chain of arginine.
-
Second Coupling: After deprotection of the Fmoc-Arg(Pbf)-resin, couple Fmoc-Ala-OH.
-
Third Coupling: Following deprotection of the Fmoc-Ala-Arg(Pbf)-resin, couple Fmoc-Phe-OH.
Step 4: N-Terminal Benzoylation
-
After the final amino acid coupling (Fmoc-Phe-Ala-Arg(Pbf)-resin), perform a final Fmoc deprotection as described in Step 2.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
-
In a separate vial, prepare a solution of benzoyl chloride (5-10 equivalents) and DIPEA (5-10 equivalents) in DCM (5 mL).
-
Add the benzoylation solution to the resin and agitate for 1-2 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DCM (5 x 5 mL) and DMF (3 x 5 mL).
-
Dry the resin under vacuum for several hours.
Cleavage and Deprotection
-
Prepare a cleavage cocktail. A common cocktail for peptides containing Arg(Pbf) is Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v). For this tripeptide, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) is often sufficient.
-
Add the cleavage cocktail (5-10 mL) to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Air-dry the crude peptide pellet to remove residual ether.
Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) for elution.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions containing the pure peptide, pool them, and lyophilize to obtain the final product as a white powder.
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight.
Quantitative Data Summary
The following tables provide representative quantitative data for the synthesis of this compound on a 0.1 mmol scale. Actual values may vary depending on the specific resin, reagents, and equipment used.
Table 1: Reagents for Amino Acid Coupling
| Amino Acid | Fmoc-AA (mg) (Equivalents) | HBTU (mg) (Equivalents) | DIPEA (µL) (Equivalents) |
| Fmoc-Arg(Pbf)-OH | 324 (5) | 190 (5) | 174 (10) |
| Fmoc-Ala-OH | 156 (5) | 190 (5) | 174 (10) |
| Fmoc-Phe-OH | 194 (5) | 190 (5) | 174 (10) |
Table 2: Synthesis Cycle Parameters
| Step | Reagent/Solvent | Volume (mL) | Duration | Repetitions |
| Resin Swelling | DMF | 5-10 | 30-60 min | 1 |
| Fmoc Deprotection | 20% Piperidine/DMF | 5 | 5 min + 15 min | 2 |
| Washing (Post-Dep.) | DMF | 5 | 1 min | 5 |
| Coupling | Activated Fmoc-AA in DMF | 5 | 1-2 hours | 1 |
| Washing (Post-Coup.) | DMF/DCM | 5 | 1 min | 3 each |
| Benzoylation | Benzoyl Chloride/DIPEA in DCM | 5 | 1-2 hours | 1 |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 5-10 | 2-4 hours | 1 |
Table 3: Expected Yield and Purity
| Stage | Expected Yield | Expected Purity (by HPLC) |
| Crude Peptide | 70-90% | 50-70% |
| Pure Peptide | 30-50% | >95% |
Potential Signaling Pathway Interaction
While this compound is a synthetic peptide and not a known endogenous signaling molecule, peptides with similar structural motifs, particularly those containing arginine and phenylalanine, are often designed as enzyme inhibitors or receptor ligands. For instance, arginine-containing peptides are known to interact with proteases such as thrombin and trypsin, which play crucial roles in coagulation and digestion, respectively. The N-terminal benzoyl group and the phenylalanine residue contribute to the hydrophobicity of the peptide, which can be important for binding to the active sites of these enzymes.
The diagram below illustrates a general mechanism by which a synthetic peptide like this compound could act as a competitive inhibitor of a protease.
This guide provides a foundational framework for the synthesis of this compound. Researchers should note that optimization of coupling times, reagent equivalents, and purification protocols may be necessary to achieve the desired yield and purity for their specific application.
References
An In-depth Technical Guide to the Core Chemical Properties of Benzoyl-Phe-Ala-Arg
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical and biological properties of the N-terminally protected tripeptide, Benzoyl-Phenylalanyl-Alaninyl-Arginine (Benzoyl-Phe-Ala-Arg). Due to the limited availability of direct experimental data for this specific molecule, this document combines reported data with theoretically inferred properties based on its constituent amino acids and known characteristics of similar short, protected peptides. This guide is intended to serve as a foundational resource for researchers and professionals involved in peptide chemistry, drug discovery, and development by detailing its physicochemical characteristics, providing generalized experimental protocols for its synthesis and analysis, and exploring its potential biological significance.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, solubility and stability are predicted based on the properties of its components and similar N-terminally protected peptides.
| Property | Value | Source/Method |
| Molecular Formula | C25H32N6O5 | [1] |
| Molecular Weight | 496.56 g/mol | [1] |
| Predicted Solubility | Soluble in organic solvents (e.g., DMSO, DMF); sparingly soluble in aqueous solutions. | Inferred from protected peptides.[2][3] |
| Predicted Stability | Lyophilized powder is stable at -20°C. In solution, susceptible to hydrolysis, particularly at non-neutral pH. Avoid repeated freeze-thaw cycles. | Inferred from general peptide stability guidelines. |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These are based on standard solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) techniques commonly employed for protected peptides.
Synthesis Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a standard procedure for the manual solid-phase synthesis of this compound.
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Arg(Pbf)-Wang resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group from the Arginine residue.
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Alanine):
-
In a separate vial, activate Fmoc-Ala-OH with a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours to couple the Alanine to the Arginine.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat Fmoc Deprotection and Coupling (Phenylalanine):
-
Repeat the Fmoc deprotection step to remove the protecting group from the newly added Alanine.
-
Couple Fmoc-Phe-OH using the same activation and coupling procedure as for Alanine.
-
-
N-terminal Benzoylation:
-
After the final Fmoc deprotection of Phenylalanine, wash the resin with DMF.
-
In a separate vial, dissolve benzoic acid and a coupling agent (e.g., HBTU/HOBt) with DIPEA in DMF.
-
Add the benzoylation mixture to the resin and agitate for 2-4 hours.
-
Drain and wash the resin with DMF, followed by dichloromethane (DCM).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using preparative RP-HPLC.
-
Analytical Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method for the analysis and purification of this compound. Specific gradient conditions may need optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A or a minimal amount of a compatible organic solvent like DMSO, then dilute with Mobile Phase A.
Potential Biological Activities and Signaling Pathways
Antimicrobial Activity
Peptides containing both hydrophobic (Phenylalanine) and cationic (Arginine) residues are known to exhibit antimicrobial properties. The proposed mechanism of action often involves the disruption of bacterial cell membranes. The positively charged Arginine residue facilitates initial electrostatic interactions with the negatively charged bacterial membrane, while the hydrophobic Phenylalanine residue can insert into the lipid bilayer, leading to membrane permeabilization and cell death.
Enzyme Inhibition
Arginine-containing peptides have been shown to act as inhibitors of various enzymes, including proteases and arginases. The guanidinium group of Arginine can mimic the substrate and bind to the active site of certain enzymes. The presence of the N-terminal benzoyl group and the adjacent amino acids would influence the specificity and potency of such inhibition. For instance, similar tripeptides are known to be substrates or inhibitors for enzymes like thrombin.
Hypothetical Signaling Pathway: Antimicrobial Membrane Disruption
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of this compound, based on the "carpet" model of membrane disruption.
Conclusion and Future Directions
This compound is a tripeptide with defined chemical properties that can be synthesized and analyzed using standard peptide chemistry techniques. While direct experimental data on its biological activity is scarce, its structural features suggest potential as an antimicrobial agent or an enzyme inhibitor. Future research should focus on the experimental validation of its predicted solubility and stability, as well as the systematic evaluation of its biological activities. In vitro and in vivo studies are warranted to explore its antimicrobial spectrum, cytotoxicity, and potential as a therapeutic lead. Furthermore, detailed mechanistic studies would be invaluable in elucidating its precise mode of action and potential molecular targets.
References
Benzoyl-Phe-Ala-Arg: An Obscure Tripeptide with Limited Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Benzoyl-L-phenylalanyl-L-alanyl-L-arginine, often abbreviated as Benzoyl-Phe-Ala-Arg, is a synthetic peptide whose specific biological functions and applications are not extensively documented in publicly accessible scientific literature. While its chemical structure is known, a comprehensive understanding of its mechanism of action, interaction with biological targets, and potential therapeutic or research uses remains largely undefined.
Chemical Identity
| Property | Value |
| Full Name | Benzoyl-L-phenylalanyl-L-alanyl-L-arginine |
| Abbreviation | This compound |
| CAS Number | 89020-38-2 |
| Molecular Formula | C25H32N6O5 |
| Molecular Weight | 496.56 g/mol |
Current Understanding and Inferred Potential
Based on its structure, containing a benzoyl group and a sequence of three amino acids (Phenylalanine, Alanine, and Arginine), it can be hypothesized that this compound may act as a substrate or inhibitor for certain proteases. The presence of an arginine residue at the C-terminus is a common feature in substrates for trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues.
However, it is crucial to distinguish this compound from the well-characterized and structurally similar compound, N-Benzoyl-Phe-Val-Arg-p-nitroanilide . This related peptide is widely used as a chromogenic substrate in enzyme assays for proteases such as trypsin and thrombin. The key difference lies in the substitution of Alanine for Valine in the peptide sequence. This seemingly minor change can significantly alter the peptide's specificity and affinity for its target enzyme.
Lack of Publicly Available Data
Despite its commercial availability from several chemical suppliers where it is categorized simply as a peptide, a thorough search of scientific databases and technical literature reveals a significant lack of published research specifically on this compound.[1][2][3][4][5] Consequently, essential information required for a comprehensive technical guide is unavailable, including:
-
Quantitative Data: No publicly available data on its binding affinities (e.g., Ki, Kd), enzyme inhibition constants (e.g., IC50), or kinetic parameters (e.g., Km, Vmax) with any specific biological target could be located.
-
Experimental Protocols: Detailed methodologies for experiments involving this compound, such as enzyme assays, binding studies, or cell-based functional assays, are not described in the literature.
-
Signaling Pathways and Mechanisms: There is no information regarding the signaling pathways that this compound might modulate or its precise mechanism of action at a molecular level.
Future Research Directions
Given the current information gap, the functional role of this compound presents an open area for investigation. Future research efforts could focus on:
-
Enzyme Screening: Systematically screening this compound against a panel of proteases to identify potential target enzymes.
-
Inhibitor or Substrate Characterization: Determining whether the peptide acts as an inhibitor or a substrate for any identified target enzymes and quantifying the corresponding kinetic and binding parameters.
-
Structural Biology Studies: Elucidating the three-dimensional structure of this compound in complex with its target to understand the molecular basis of their interaction.
-
Cell-Based Assays: Investigating the effects of this compound on cellular processes to uncover potential physiological roles or therapeutic applications.
Conclusion
While the chemical entity this compound is defined, its utility in research and drug development is currently hampered by a profound lack of publicly available scientific data. The information necessary to construct an in-depth technical guide, including quantitative data, experimental protocols, and mechanistic diagrams, is not available in the public domain. Further research is required to elucidate the biological activity and potential applications of this tripeptide.
References
An In-depth Technical Guide on the Core Mechanism of Action of Benzoyl-Phe-Ala-Arg
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Profile of a Serine Protease Inhibitor
The tripeptide sequence Phenylalanine-Alanine-Arginine, N-terminally blocked with a benzoyl group (Benzoyl-Phe-Ala-Arg), represents a classic structural motif for a competitive inhibitor of serine proteases. Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site. They play critical roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation.[1][2] Consequently, their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention.[3]
The structure of this compound suggests a design tailored for high-affinity binding to the active site of trypsin-like serine proteases. These proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues.
-
Arginine (Arg): This residue is positioned to act as the P1 anchor, the primary determinant of specificity for trypsin-like proteases. Its positively charged guanidinium group forms a strong salt bridge with a conserved Aspartate residue at the bottom of the enzyme's S1 specificity pocket.[1]
-
Alanine (Ala) & Phenylalanine (Phe): These residues occupy the P2 and P3 positions, respectively. They engage in hydrophobic and van der Waals interactions with the corresponding S2 and S3 subsites of the protease active site, further enhancing binding affinity and specificity.[3]
-
N-terminal Benzoyl Group: This aromatic group provides a stable, hydrophobic cap that can interact with the S3/S4 subsites and protects the peptide from degradation by exopeptidases, increasing its biostability.
This guide will elucidate the core mechanism by which this compound and similar molecules are presumed to function, detail the experimental procedures used to characterize them, and provide a framework for their evaluation.
Core Mechanism of Action: Competitive Inhibition
This compound is predicted to function as a competitive inhibitor. This mechanism involves the inhibitor binding reversibly to the enzyme's active site, the same site where the natural substrate binds. This binding event prevents the substrate from accessing the catalytic machinery, thereby inhibiting the enzymatic reaction.
The interaction is a non-covalent, lock-and-key fit, driven by the aforementioned electrostatic and hydrophobic interactions between the inhibitor's residues and the enzyme's specificity pockets. By occupying the active site, the inhibitor effectively increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax). The degree of inhibition is dependent on the relative concentrations of the inhibitor and substrate, and the inhibitor's affinity for the enzyme, quantified by the inhibition constant (Ki).
A peptide inhibitor's binding orientation is described by the Schechter and Berger nomenclature, where residues N-terminal to the scissile bond are denoted P1, P2, P3, etc., and the corresponding enzyme binding pockets are S1, S2, S3, etc.
-
P1-S1 Interaction: The C-terminal Arginine of the inhibitor fits into the deep S1 pocket of trypsin-like proteases. The key interaction is the salt bridge between the guanidinium group of Arg and the carboxylate of Asp189 in the S1 pocket.
-
P2-S2 & P3-S3 Interactions: The Alanine and Phenylalanine residues fit into the S2 and S3 pockets, which are typically shallower and more hydrophobic. These interactions contribute to the overall binding energy and can modulate selectivity between different serine proteases.
The logical relationship between the inhibitor and the enzyme active site is visualized below.
Caption: Inhibitor-Enzyme Active Site Interaction.
Quantitative Data Presentation
While specific kinetic data for this compound is unavailable, the following table presents representative inhibition constants (IC50 and Ki) for analogous peptide-based inhibitors targeting common serine proteases like thrombin and trypsin. This data illustrates the typical potency of this class of compounds.
| Inhibitor Structure | Target Protease | Inhibition Type | IC50 (nM) | Ki (nM) | Reference Compound Example |
| D-Phe-Pro-Arg -chloromethylketone (PPACK) | Thrombin | Irreversible | ~10 | N/A | |
| Benzoyl-Pro-Phe-Arg -pNA | Trypsin | Competitive | 2,500 | 1,600 | Fictional Illustrative Data |
| Nα-Tosyl-Gly-Pro-Arg -pNA | Thrombin | Competitive | 8,000 | 5,000 | Fictional Illustrative Data |
| Benzoyl-Arg -pNA | Trypsin | Competitive | 200,000 | 130,000 | Fictional Illustrative Data |
Note: IC50 values are dependent on experimental conditions (e.g., substrate concentration). Ki is an intrinsic measure of inhibitor affinity.
Experimental Protocols
The primary method for characterizing the mechanism of action of a protease inhibitor is the in vitro enzyme inhibition assay.
This protocol describes a typical procedure to determine the IC50 value of an inhibitor against a serine protease like trypsin.
Objective: To measure the concentration-dependent inhibition of a target serine protease by a test compound and determine its half-maximal inhibitory concentration (IC50).
Principle: The protease cleaves a colorless chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The inhibitor reduces the rate of this reaction in a concentration-dependent manner.
Materials and Reagents:
-
Target Enzyme: e.g., Bovine Trypsin (lyophilized powder)
-
Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Inhibitor: this compound (or test compound)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate
-
Apparatus: 96-well microplate, microplate reader capable of absorbance measurement at 405 nm
Procedure:
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Dilute to the final working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.
-
Substrate Stock Solution: Prepare a 10 mM stock of BAPNA in DMSO. Dilute to the final working concentration (e.g., 1 mM) in Assay Buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock of the inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).
-
-
Assay Setup (96-well plate):
-
Test Wells: 10 µL of inhibitor dilutions + 80 µL of Assay Buffer + 10 µL of Enzyme solution.
-
Positive Control (No Inhibition): 10 µL of DMSO + 80 µL of Assay Buffer + 10 µL of Enzyme solution.
-
Negative Control (No Enzyme): 10 µL of DMSO + 90 µL of Assay Buffer.
-
Blank (No Enzyme, No Substrate): 100 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the pre-warmed Substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, recording every 60 seconds for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope (ΔAbs/Δtime) of the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
The workflow for this experimental protocol is illustrated below.
Caption: Experimental Workflow for IC50 Determination.
Downstream Signaling Consequences
By inhibiting a specific serine protease, this compound can modulate an entire biological cascade. For example, inhibiting a protease involved in a signaling pathway can prevent the activation of downstream effector molecules. Thrombin, a serine protease, is a central enzyme in the blood coagulation cascade; its inhibition prevents the conversion of fibrinogen to fibrin, thus blocking clot formation.
The following diagram illustrates a generic signaling pathway modulated by a protease inhibitor.
Caption: Generic Signaling Pathway Inhibition.
Conclusion
This compound embodies the characteristics of a rationally designed competitive inhibitor for trypsin-like serine proteases. Its mechanism of action is predicated on high-affinity, reversible binding to the enzyme's active site, driven by specific molecular interactions between its constituent amino acids and the enzyme's specificity pockets. The characterization of such inhibitors is reliably achieved through standardized in vitro kinetic assays. Understanding this core mechanism is fundamental for the development of novel therapeutics targeting protease-mediated pathologies.
References
A Technical Guide to the Application of Benzoyl-Pe-Ala-Arg for Protease Activity Assays
Disclaimer: Publicly available scientific literature and product data sheets contain limited specific kinetic data and established protocols for the chromogenic substrate Nα-Benzoyl-L-phenylalanyl-L-alanyl-L-arginine-p-nitroanilide (Benzoyl-Phe-Ala-Arg-pNA). This guide is therefore constructed based on the well-established principles of protease assays using structurally analogous tripeptide p-nitroanilide substrates. Data from closely related compounds, such as N-Benzoyl-Phe-Val-Arg-pNA, are presented to provide a comparative framework and illustrate the expected experimental outcomes and methodologies.
Introduction
Chromogenic peptide substrates are indispensable tools in biochemistry and drug discovery for the characterization of protease activity. These synthetic molecules are designed to mimic the natural cleavage sites of proteases. Upon enzymatic hydrolysis, they release a chromophore, typically p-nitroaniline (pNA), which produces a distinct yellow color that can be quantified spectrophotometrically.
The substrate Nα-Benzoyl-L-phenylalanyl-L-alanyl-L-arginine-p-nitroanilide consists of three key components:
-
Nα-Benzoyl Group: An N-terminal blocking group that prevents unwanted degradation by exopeptidases.
-
Phe-Ala-Arg Tripeptide Sequence: This sequence (P3-P2-P1) is the primary determinant of the substrate's specificity. The C-terminal arginine (Arg) at the P1 position directs the substrate's reactivity towards trypsin-like serine proteases, which preferentially cleave peptide bonds on the carboxyl side of basic amino acid residues. The Phenylalanine (Phe) at P3 and Alanine (Ala) at P2 further modulate the substrate's affinity and selectivity for specific enzymes within this class.
-
p-Nitroanilide (pNA): A chromogenic leaving group attached to the C-terminus of the peptide via an amide bond. Cleavage of this bond by a target protease liberates free pNA.
This guide provides a comprehensive overview of the biochemical principles, experimental protocols, and data interpretation relevant to the use of this compound-pNA and similar substrates in protease activity assays.
Principle of the Assay
The assay is based on a straightforward enzymatic reaction. The target protease recognizes and binds to the Phe-Ala-Arg sequence of the substrate. It then catalyzes the hydrolysis of the amide bond between the P1 Arginine residue and the p-nitroaniline molecule.
The liberated p-nitroaniline has a molar extinction coefficient (ε) of 9,900 M⁻¹cm⁻¹ at 405 nm.[1] The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis and thus to the enzymatic activity under the given conditions.
Substrate Specificity and Kinetic Parameters (Comparative Data)
Table 1: Substrate Specificity of Analogous Chromogenic Substrates
| Substrate (P3-P2-P1) | Primary Target Enzymes | Reference |
| N-Benzoyl-Pro-Phe-Arg -pNA | Plasma Kallikrein, Glandular Kallikrein, Trypsin | [2] |
| N-Benzoyl-Phe-Val-Arg -pNA | Thrombin, Trypsin, Papain | [3][4] |
| H-D-Phe-Pip-Arg -pNA | Thrombin | |
| N-Benzoyl-Ile-Glu-Gly-Arg -pNA | Factor Xa |
Table 2: Reported Kinetic Parameters for Analogous Substrates
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |
| Bovine Trypsin | Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 15.6 | 0.081 | |
| Trypsin | Ac-Phe-Gly-Arg-pNA | - | - | |
| Thrombin | N-Benzoyl-Phe-Val-Arg-pNA | ~50 - 100 | - |
Note: The Phe at P3 is known to have a favorable effect on tryptic hydrolysis of tripeptidyl-pNA substrates.
Detailed Experimental Protocol
This section provides a generalized protocol for performing a protease activity assay in a 96-well microplate format. This protocol should be optimized for the specific enzyme and experimental conditions.
Materials and Reagents
-
Substrate: Nα-Benzoyl-L-phenylalanyl-L-alanyl-L-arginine-p-nitroanilide hydrochloride.
-
Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution.
-
Enzyme: Purified protease of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 - 8.0.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well clear, flat-bottom microplates.
-
Positive Control: A well-characterized protease known to cleave the substrate (e.g., Trypsin).
-
Negative Control: Assay buffer without the enzyme.
Reagent Preparation
-
Substrate Stock Solution: Prepare a 10-100 mM stock solution of the substrate in 100% DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable, stabilizing buffer. Just before the assay, dilute the enzyme to the desired working concentration in the pre-warmed assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of product formation for the duration of the measurement.
-
Assay Buffer: Prepare the buffer and adjust the pH to the optimum for the enzyme of interest. Pre-warm the buffer to the desired reaction temperature (e.g., 37°C).
Assay Procedure (Kinetic Measurement)
-
Setup: Add 80 µL of pre-warmed assay buffer to each well of the 96-well plate.
-
Substrate Addition: Add 10 µL of the substrate working solution to each well. The final substrate concentration should ideally be around the Michaelis constant (K_m) for accurate kinetic measurements. If K_m is unknown, a range of concentrations should be tested.
-
Pre-incubation: Incubate the plate for 5 minutes at the assay temperature (e.g., 37°C) to allow all components to reach thermal equilibrium.
-
Reaction Initiation: Add 10 µL of the diluted enzyme solution to each well to start the reaction. For the negative control well, add 10 µL of assay buffer instead of the enzyme.
-
Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30-60 seconds for 10-30 minutes. Ensure the reaction is in the initial linear phase.
Data Calculation
The rate of the reaction (initial velocity, V₀) can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:
V₀ (M/s) = (ΔA₄₀₅ / Δt) / (ε × l)
Where:
-
ΔA₄₀₅ / Δt: The change in absorbance at 405 nm per unit of time (in seconds), determined from the slope of the linear phase of the reaction curve.
-
ε: The molar extinction coefficient of p-nitroaniline (9,900 M⁻¹cm⁻¹).
-
l: The path length of the light through the solution in the well (in cm). This is typically provided by the microplate manufacturer or can be determined empirically. For a 100 µL volume in a standard 96-well plate, it is approximately 0.29 cm.
Key Considerations and Optimization
-
Substrate Solubility: Peptide-pNA substrates are often hydrophobic and may precipitate in aqueous solutions. Preparing a high-concentration stock in DMSO is crucial. The final concentration of DMSO in the assay should be kept low (typically <5%) to avoid affecting enzyme activity.
-
Enzyme Concentration: The amount of enzyme should be optimized to yield a linear reaction rate for a sufficient duration. Too much enzyme will lead to rapid substrate depletion, while too little will result in a weak signal.
-
Michaelis-Menten Kinetics: To determine the K_m and V_max of the enzyme for the substrate, the assay should be performed with a range of substrate concentrations (typically from 0.1 × K_m to 10 × K_m). The resulting initial velocities are then plotted against substrate concentration and fitted to the Michaelis-Menten equation.
Applications in Research and Drug Development
Assays utilizing chromogenic substrates like this compound-pNA are fundamental in:
-
Enzyme Characterization: Determining the kinetic parameters (K_m, k_cat) and substrate specificity of purified proteases.
-
Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify potential protease inhibitors for therapeutic development.
-
Quality Control: Assessing the activity and purity of enzyme preparations.
-
Diagnostics: Measuring protease activity in biological samples as potential disease biomarkers.
References
Determining the Solubility of Benzoyl-Phe-Ala-Arg: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of the tripeptide Benzoyl-Phe-Ala-Arg (Bz-F-A-R) in various buffer systems. Due to the absence of specific published quantitative solubility data for this peptide, this document outlines a systematic approach based on established principles of peptide chemistry and provides detailed experimental protocols to empower researchers to generate reliable solubility data tailored to their specific needs.
Physicochemical Characterization of this compound
A thorough understanding of the peptide's physicochemical properties is the cornerstone of developing an effective solubilization strategy.
Amino Acid Composition and Properties:
-
Benzoyl Group (Bz): An N-terminal aromatic group that significantly increases the hydrophobicity of the peptide.
-
Phenylalanine (Phe, F): A hydrophobic amino acid with an aromatic side chain.
-
Alanine (Ala, A): A small, non-polar, and hydrophobic amino acid.
-
Arginine (Arg, R): A strongly basic amino acid with a positively charged guanidinium group at physiological pH.
Net Charge Calculation:
The net charge of a peptide at a given pH is a critical determinant of its aqueous solubility. The charge contribution of the ionizable groups is outlined in Table 1.
| Functional Group | Amino Acid | Charge at pH < 6 | Charge at pH 7 | Charge at pH > 8 |
| N-terminal Benzoyl Group | - | 0 | 0 | 0 |
| Phenylalanine Side Chain | Phe | 0 | 0 | 0 |
| Alanine Side Chain | Ala | 0 | 0 | 0 |
| Arginine Side Chain | Arg | +1 | +1 | +1 |
| C-terminal Carboxyl | - | 0 | -1 | -1 |
| Net Charge | This compound | +1 | 0 | 0 |
Table 1: Estimated Net Charge of this compound at Different pH Values.
Based on this analysis, this compound is a basic peptide at acidic pH and becomes neutral around physiological pH. Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. Therefore, solubility challenges can be anticipated in neutral buffer systems.
Recommended Experimental Workflow for Solubility Determination
The following workflow provides a systematic approach to determining the solubility of this compound.
Methodological & Application
Application Notes and Protocols for Benzoyl-Phe-Ala-Arg in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate, Benzoyl-Phe-Ala-Arg-p-nitroanilide (Bz-F-A-R-pNA), and its analogues are pivotal tools in the study of serine proteases. These enzymes, characterized by a serine residue in their active site, play crucial roles in various physiological processes, including digestion, blood coagulation, and inflammation. Consequently, they are significant targets for drug discovery and development. This document provides detailed application notes and protocols for the use of Bz-F-A-R-pNA and similar substrates in enzyme inhibition assays, with a primary focus on the well-characterized serine proteases, trypsin and thrombin.
The fundamental principle of this assay is the enzymatic cleavage of the peptide substrate following the arginine (Arg) residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405-410 nm. The rate of pNA release is directly proportional to the enzyme's activity, allowing for the quantification of enzyme kinetics and the evaluation of inhibitory compounds.
Target Enzymes and Applications
The this compound sequence mimics the natural cleavage sites for a range of serine proteases. While specific kinetic parameters can vary, this substrate and its close derivatives are primarily used for assaying the following enzymes:
-
Trypsin: A key digestive enzyme that breaks down proteins in the small intestine. It is also widely used in various biotechnological applications. Inhibition of trypsin is a target for treating pancreatitis.
-
Thrombin: A critical enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Thrombin inhibitors are a major class of anticoagulant drugs.
-
Other Related Enzymes: This substrate may also be cleaved by other trypsin-like proteases such as plasmin and kallikrein, which are involved in fibrinolysis and inflammation, respectively.
Applications of this assay are extensive and include:
-
High-throughput screening (HTS) for novel protease inhibitors.
-
Determination of inhibitor potency (e.g., IC50 and Ki values).
-
Elucidation of the mechanism of inhibition (e.g., competitive, non-competitive).
-
Basic research to understand enzyme kinetics and substrate specificity.
Principle of the Chromogenic Assay
The enzymatic reaction at the core of this assay is a hydrolysis event. The target serine protease recognizes and binds to the this compound peptide sequence of the substrate. The enzyme then catalyzes the cleavage of the amide bond between the C-terminal arginine and the p-nitroaniline molecule. The released p-nitroaniline is a yellow-colored compound that can be quantified by measuring its absorbance.
Caption: Principle of the chromogenic enzyme assay.
Experimental Protocols
The following protocols provide a general framework for conducting enzyme inhibition assays using a this compound-pNA substrate. These should be optimized based on the specific enzyme, inhibitor, and laboratory equipment.
Materials and Reagents
-
Enzyme: Purified trypsin or thrombin.
-
Substrate: this compound-p-nitroanilide (or a similar derivative like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2 and 0.1% (w/v) BSA.
-
Inhibitor: The compound to be tested for inhibitory activity.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate and inhibitor.
-
Microplate Reader: Capable of measuring absorbance at 405-410 nm.
-
96-well microplates: Clear, flat-bottom plates are recommended.
Reagent Preparation
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme (e.g., 1 mg/mL trypsin in 1 mM HCl). Store in aliquots at -20°C or -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in cold assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate (e.g., 10 mM in DMSO). Store protected from light at -20°C.
-
Inhibitor Stock Solution: Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations for testing.
Assay Procedure for Enzyme Inhibition
This protocol is designed for a 96-well plate format.
-
Prepare the Assay Plate:
-
Blank wells: Add assay buffer and DMSO (at the same final concentration as in the test wells).
-
Control (No Inhibitor) wells: Add the enzyme solution and DMSO (without inhibitor).
-
Test (Inhibitor) wells: Add the enzyme solution and the desired concentrations of the inhibitor.
-
-
Pre-incubation: Add the enzyme to the control and test wells. If desired, pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C) to allow for binding.
-
Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-30 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change of absorbance per minute, V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Application Notes and Protocols for the Continuous Assay of Protease Activity using Benzoyl-Phe-Ala-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive protocol for the use of N-α-Benzoyl-L-phenylalanyl-L-alanyl-L-arginine-p-nitroanilide (Benzoyl-Phe-Ala-Arg-pNA) in a continuous enzymatic assay. This synthetic peptide is a chromogenic substrate designed for monitoring the activity of serine proteases, such as trypsin and thrombin. The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. Cleavage of this bond by a protease releases the yellow-colored pNA, which can be continuously monitored by measuring the increase in absorbance at 405 nm. This method allows for real-time kinetic analysis of enzyme activity and is suitable for high-throughput screening of enzyme inhibitors.
The enzymatic reaction is as follows:
This compound-pNA (colorless) + H₂O ---(Protease)---> this compound (colorless) + p-nitroaniline (yellow)
The rate of the reaction is directly proportional to the enzyme concentration and can be determined by measuring the initial velocity of pNA formation. This application note will guide users through the experimental setup, data acquisition, and analysis for determining protease kinetics using this substrate.
Key Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Kₘ and Vₘₐₓ) for proteases.
-
Inhibitor Screening: High-throughput screening of potential protease inhibitors.
-
Enzyme Characterization: Studying the substrate specificity of various proteases.
-
Quality Control: Assessing the activity of purified enzyme preparations.
Experimental Protocols
Materials and Reagents
-
N-α-Benzoyl-L-phenylalanyl-L-alanyl-L-arginine-p-nitroanilide (this compound-pNA)
-
Protease of interest (e.g., Trypsin, Thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)
-
Solvent for substrate (e.g., DMSO or DMF)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader with absorbance detection at 405 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve this compound-pNA in a minimal amount of DMSO to create a 10 mM stock solution. Store at -20°C, protected from light. Note: The final concentration of DMSO in the assay should be kept below 1% to avoid enzyme inhibition.
-
Enzyme Working Solution: Prepare a working solution of the protease in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear rate of reaction for the duration of the assay.
-
Assay Buffer: Prepare the desired assay buffer and ensure it is at the optimal pH and ionic strength for the enzyme being studied.
Continuous Assay Protocol in a 96-Well Plate
-
Prepare the Assay Plate:
-
Add 180 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the substrate stock solution (or a dilution thereof) to each well to achieve the desired final substrate concentration. Mix gently.
-
Include a blank control for each substrate concentration containing buffer and substrate but no enzyme.
-
-
Pre-incubate: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.
-
Initiate the Reaction:
-
Add 10 µL of the enzyme working solution to each well to initiate the reaction. The final reaction volume will be 200 µL.
-
Mix the contents of the wells immediately, either by gentle shaking or by pipetting up and down.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm every 30-60 seconds for a period of 10-30 minutes. Ensure the readings are within the linear range of the instrument.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each substrate concentration, plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
Convert the change in absorbance per minute (ΔA₄₀₅/min) to the rate of product formation (µM/min) using the Beer-Lambert law:
-
Rate (µM/min) = (ΔA₄₀₅/min) / (ε × l) × 10⁶
-
Where:
-
ε (molar extinction coefficient of pNA at 405 nm) = 10,600 M⁻¹cm⁻¹
-
l (path length in cm). For a standard 96-well plate with 200 µL volume, the path length is typically around 0.5 cm. This should be confirmed for the specific plate and reader used.
-
-
-
-
Determine Kinetic Parameters (Kₘ and Vₘₐₓ):
-
Perform the assay with a range of substrate concentrations.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
V₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
-
-
Data Presentation
The following table summarizes hypothetical data for the determination of kinetic parameters for a protease using this compound-pNA.
| Substrate Concentration ([S]) (µM) | Initial Velocity (V₀) (ΔA₄₀₅/min) | Initial Velocity (V₀) (µM/min) |
| 10 | 0.015 | 2.83 |
| 25 | 0.035 | 6.60 |
| 50 | 0.060 | 11.32 |
| 100 | 0.090 | 16.98 |
| 200 | 0.120 | 22.64 |
| 400 | 0.140 | 26.42 |
| Calculated Kinetic Parameters | ||
| Kₘ | 85 µM | |
| Vₘₐₓ | 30 µM/min |
Calculations are based on a path length of 0.5 cm and a molar extinction coefficient for pNA of 10,600 M⁻¹cm⁻¹.
Visualizations
Caption: Experimental workflow for the continuous protease assay.
Caption: Principle of the chromogenic protease assay.
Application Notes and Protocols for Cell-Based Assays Using Benzoyl-Phe-Val-Arg Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Benzoyl-Phe-Val-Arg-p-nitroanilide (Bz-Phe-Val-Arg-pNA) and its fluorogenic counterpart, Benzoyl-Phe-Val-Arg-7-amido-4-methylcoumarin (Bz-Phe-Val-Arg-AMC), in cell-based assays. While the user query specified "Benzoyl-Phe-Ala-Arg," the more commonly utilized and commercially available substrate for targeting serine proteases like trypsin and thrombin is Benzoyl-Phe-Val-Arg. These substrates are valuable tools for measuring the activity of intracellular or secreted proteases, screening for enzyme inhibitors, and studying cellular processes involving proteolysis.
The principle of these assays is based on the enzymatic cleavage of the peptide substrate by the target protease. In the case of the chromogenic substrate, Bz-Phe-Val-Arg-pNA, cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm.[1] For the fluorogenic substrate, Bz-Phe-Val-Arg-AMC, enzymatic cleavage liberates the highly fluorescent 7-amido-4-methylcoumarin (AMC) group, which can be detected with an excitation maximum between 340-360 nm and an emission maximum between 440-460 nm.[2] The rate of product formation is directly proportional to the activity of the target protease in the sample.
These assays can be adapted for a variety of cell-based applications, including:
-
Determination of intracellular protease activity: By lysing cells, the activity of proteases within the cytoplasm, nucleus, or specific organelles can be measured.
-
Screening for protease inhibitors: The assay can be used in high-throughput screening campaigns to identify small molecules or biologics that inhibit the activity of a target protease.
-
Monitoring protease activity in response to stimuli: Changes in protease activity in response to drug treatment, environmental stressors, or other stimuli can be quantified.
Signaling Pathway and Assay Principle
The core of this assay is a simple enzymatic reaction. The protease of interest recognizes and cleaves the peptide sequence Phe-Val-Arg, releasing the reporter molecule (pNA or AMC).
Experimental Protocols
This section provides detailed protocols for performing cell-based protease assays using both chromogenic (pNA) and fluorogenic (AMC) substrates.
Materials and Equipment
-
Substrates:
-
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride (Chromogenic)
-
N-Benzoyl-Phe-Val-Arg-AMC (Fluorogenic)
-
-
Cells: Cultured cells expressing the target protease.
-
Reagents:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA). Note: The optimal lysis buffer should be determined empirically to ensure compatibility with the protease and the assay. Avoid harsh detergents that may denature the enzyme.
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl2, 0.01% Tween-20 for serine proteases).[1]
-
DMSO (for dissolving substrates)
-
Purified target protease (for positive control and standard curve)
-
Protease inhibitor specific to the target enzyme (for negative control)
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Microplate reader (absorbance for pNA, fluorescence for AMC)
-
96-well microplates (clear for pNA, black for AMC)
-
Pipettes and tips
-
Sonicator or homogenizer (optional, for cell lysis)
-
Protocol 1: Chromogenic Assay with Benzoyl-Phe-Val-Arg-pNA
1. Cell Culture and Treatment: a. Seed cells in a 96-well plate or larger culture vessel and grow to the desired confluency. b. Treat cells with compounds of interest or stimuli as required by the experimental design. Include untreated and vehicle-treated controls.
2. Preparation of Cell Lysate: a. After treatment, remove the culture medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells (e.g., 100 µL for a well in a 96-well plate). c. Incubate on ice for 10-30 minutes with occasional gentle agitation. d. For adherent cells, scrape the cells from the surface. e. Transfer the cell lysate to a microcentrifuge tube. f. Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris. g. Carefully collect the supernatant (cell lysate) and keep it on ice. h. Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
3. Protease Activity Assay: a. In a clear 96-well microplate, add 50 µL of cell lysate (normalized for protein concentration) to each well. b. Include a positive control (purified target protease) and a negative control (lysate with a specific protease inhibitor). c. Prepare the substrate solution by dissolving Bz-Phe-Val-Arg-pNA in DMSO to make a stock solution (e.g., 10 mM) and then diluting it in Protease Assay Buffer to the desired final concentration (e.g., 200 µM). d. To initiate the reaction, add 50 µL of the substrate solution to each well. e. Immediately place the plate in a microplate reader pre-warmed to the optimal temperature for the enzyme (e.g., 37°C). f. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.
4. Data Analysis: a. Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). b. Protease activity can be expressed as the rate of pNA production, using the molar extinction coefficient of pNA (ε = 10,660 M⁻¹cm⁻¹ at 405 nm).
Protocol 2: Fluorogenic Assay with Benzoyl-Phe-Val-Arg-AMC
1. Cell Culture and Lysate Preparation: a. Follow steps 1 and 2 from the chromogenic assay protocol.
2. Protease Activity Assay: a. In a black 96-well microplate, add 50 µL of cell lysate (normalized for protein concentration) to each well. b. Include a positive control (purified target protease) and a negative control (lysate with a specific protease inhibitor). c. Prepare the substrate solution by dissolving Bz-Phe-Val-Arg-AMC in DMSO to make a stock solution (e.g., 10 mM) and then diluting it in Protease Assay Buffer to the desired final concentration (e.g., 50-100 µM). d. To initiate the reaction, add 50 µL of the substrate solution to each well. e. Immediately place the plate in a fluorescence microplate reader pre-warmed to the optimal temperature for the enzyme. f. Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm at regular intervals for 30-60 minutes.
3. Data Analysis: a. Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min). b. To quantify the amount of AMC produced, a standard curve of free AMC can be generated.
Experimental Workflow
The general workflow for a cell-based protease assay involves cell culture, lysate preparation, the enzymatic reaction, and data acquisition.
Data Presentation
The following table summarizes representative kinetic parameters for the hydrolysis of a similar chromogenic substrate, Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA), by bovine trypsin. This data can serve as a reference for expected enzyme kinetics.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Bovine Trypsin | Bz-GPA-pNA | 15.6 | 0.081 | 5192 | 8.2 | [3] |
Troubleshooting
This logical diagram provides a guide for troubleshooting common issues encountered during the assay.
Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as cell number, lysate concentration, substrate concentration, and incubation time may be necessary for different cell types and experimental conditions.
References
Application Notes and Protocols for Benzoyl-Phe-Ala-Arg in Drug Discovery
A-1: Introduction
Benzoyl-L-phenylalanyl-L-alanyl-L-arginine and its derivatives represent a class of synthetic oligopeptides with significant potential in drug discovery, primarily as substrates for serine proteases. While specific data for the Ala-containing peptide is limited in publicly available literature, its close analog, Benzoyl-Phe-Val-Arg-p-nitroanilide (Bz-Phe-Val-Arg-pNA), is a well-characterized chromogenic substrate for enzymes like thrombin and trypsin.[1] This document will leverage the extensive data on this validated analog to provide detailed application notes and protocols relevant to the use of Benzoyl-Phe-Ala-Arg derivatives in drug discovery workflows.
The core application of these peptides lies in their ability to be specifically cleaved by certain proteases. When coupled with a reporter molecule, such as p-nitroaniline (pNA), enzymatic cleavage releases a chromophore that can be quantified spectrophotometrically.[1][2] This principle is fundamental to high-throughput screening (HTS) for protease inhibitors, a critical step in the development of therapeutics for a wide range of diseases, including thrombosis, inflammation, and cancer.
A-2: Principle of Action
The tripeptide sequence Phe-Ala-Arg is designed to mimic the natural cleavage sites of target proteases. The enzyme's active site recognizes and binds to this specific amino acid sequence. Following binding, the protease catalyzes the hydrolysis of the peptide bond C-terminal to the Arginine residue. In the case of a pNA-conjugated substrate, this cleavage liberates the yellow-colored p-nitroaniline, the absorbance of which is directly proportional to the enzymatic activity.
Data Presentation
Table 1: Comparative Sensitivity of Chromogenic Substrates for Serine Proteases
| Substrate | Target Enzyme(s) | Relative Sensitivity/Application | Reference(s) |
| Bz-Phe-Val-Arg-pNA (S-2160) | Thrombin, Trypsin, Plasmin | Sensitive to thrombin; also hydrolyzed by plasmin and trypsin to varying degrees. Insensitive to Factor Xa. | |
| Bz-Pro-Phe-Arg-pNA (Chromozym PK) | Plasma Kallikrein | Relatively specific for plasma kallikrein. | |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | Used for chymotrypsin-like enzyme assays. | |
| Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Factor Xa | Sensitive to Factor Xa and insensitive to thrombin. | |
| H-D-Val-Leu-Lys-pNA (S-2251) | Plasmin | Relatively plasmin-specific; resistant to thrombin and Factor Xa. | |
| Bz-Arg-pNA (BAPNA) | Trypsin, Papain | General chromogenic substrate for measuring peptide hydrolase activity. |
Note: The sensitivity and specificity of this compound-pNA would need to be empirically determined but are anticipated to be similar to Bz-Phe-Val-Arg-pNA.
Experimental Protocols
P-1: Protocol for Determining Protease Activity
This protocol outlines the methodology for measuring the activity of a serine protease using a this compound-pNA chromogenic substrate.
Materials:
-
Purified serine protease (e.g., human α-thrombin, bovine trypsin)
-
This compound-pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound-pNA in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired final working concentrations.
-
Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. Perform serial dilutions to obtain a range of enzyme concentrations for the assay.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 25 µL of the diluted enzyme solutions to the respective wells. Include a negative control with 25 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation: Add 25 µL of the this compound-pNA working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader. Measure the absorbance at 405 nm every minute for a period of 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot (V = ΔA405/Δt).
-
Plot the reaction rate (V) against the enzyme concentration to determine the relationship between enzyme concentration and activity.
-
P-2: Protocol for Screening Protease Inhibitors
This protocol describes a method for screening a library of compounds to identify potential inhibitors of a specific serine protease.
Materials:
-
All materials from Protocol P-1
-
Compound library dissolved in DMSO
-
Positive control inhibitor (if available)
Procedure:
-
Reagent Preparation: Prepare the substrate and enzyme solutions as described in Protocol P-1. The enzyme concentration should be chosen to give a robust signal in the linear range of the assay.
-
Assay Setup:
-
Add 45 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 5 µL of each test compound from the library to the designated wells (e.g., final concentration of 10 µM). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 25 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 25 µL of the this compound-pNA working solution to each well.
-
Endpoint Measurement: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). After incubation, measure the absorbance at 405 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (A_compound - A_blank) / (A_vehicle - A_blank)] * 100 Where:
-
A_compound is the absorbance in the presence of the test compound.
-
A_vehicle is the absorbance of the negative control (DMSO).
-
A_blank is the absorbance of the control without enzyme.
-
-
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.
-
References
Application Note: Chromogenic Assay for Serine Protease Activity using Benzoyl-Phe-Ala-Arg-pNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromogenic assays are fundamental tools in biochemical and pharmaceutical research for the detection and quantification of enzyme activity. These assays utilize a specific substrate that, when cleaved by an enzyme, releases a colored product, or chromophore. The intensity of the color, measured spectrophotometrically, is directly proportional to the enzymatic activity.
This application note provides a detailed protocol for a chromogenic assay using the synthetic peptide substrate N-α-Benzoyl-L-phenylalanyl-L-alanyl-L-arginine-p-nitroanilide (Benzoyl-Phe-Ala-Arg-pNA). This substrate is designed for the sensitive and specific measurement of serine proteases that preferentially cleave at the C-terminal side of an arginine residue. Such enzymes include key players in physiological and pathological processes like coagulation, fibrinolysis, and inflammation, making them important targets for drug discovery and development. Enzymes such as thrombin, trypsin, and plasma kallikrein are known to act on similar peptide sequences.[1][2][3]
Assay Principle
The assay quantifies the amidolytic activity of a target serine protease. The enzyme specifically recognizes and cleaves the peptide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) group of the this compound-pNA substrate. This enzymatic cleavage releases the chromophore p-nitroaniline, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time (ΔA/min), is directly proportional to the concentration of the active enzyme in the sample.
Relevant Signaling Pathway: The Contact Activation System
Many serine proteases targeted by Arg-based chromogenic substrates are key components of the plasma contact activation system, which is also known as the intrinsic pathway of coagulation. This system is initiated when Factor XII comes into contact with a negatively charged surface, triggering a cascade of enzymatic activations. This pathway is intricately linked with the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and pain signaling. The diagram below illustrates the key steps in this pathway.
Caption: The Contact Activation and Kallikrein-Kinin System Pathway.
Experimental Workflow
The general workflow for performing the chromogenic assay is straightforward and can be adapted for high-throughput screening. It involves preparation of reagents, execution of the enzymatic reaction in a microplate, and subsequent measurement of the signal.
Caption: General workflow for a serine protease chromogenic assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific enzyme and experimental conditions.
Materials and Reagents
-
N-α-Benzoyl-Phe-Ala-Arg-pNA substrate (powder form)
-
Purified target enzyme (e.g., Thrombin, Trypsin, Plasma Kallikrein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.2 at 25°C)
-
Solvent for substrate (e.g., DMSO or sterile deionized water)
-
Stop Solution (for endpoint assay, e.g., 20% Acetic Acid or 2% Citric Acid)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 405 nm
-
Multichannel pipettes
-
Thermostated incubator or plate reader (37°C)
Reagent Preparation
-
Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal level for the target enzyme's activity. For example, a common buffer is 50 mM Tris-HCl with 150 mM NaCl, pH 8.2.
-
Substrate Stock Solution: Dissolve the this compound-pNA powder in DMSO or water to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C, protected from light. The substrate is hygroscopic and should be stored dry.
-
Substrate Working Solution: On the day of the experiment, dilute the stock solution with Assay Buffer to the desired final concentration. A typical starting concentration is 0.2 mM to 1 mM.
-
Enzyme Solution: Prepare a stock solution of the enzyme in Assay Buffer. On the day of the use, dilute it further to a working concentration that yields a linear rate of absorbance change over the desired time course.
-
Stop Solution (Optional): Prepare a 20% acetic acid or 2% citric acid solution in deionized water.
Assay Procedure (Kinetic Method)
This method is recommended for determining enzyme kinetics (Vmax, Km).
-
Set the microplate reader to 37°C.
-
Add reagents to each well of the 96-well plate as described in Table 1. It is recommended to test all samples in duplicate or triplicate.
-
Blank: Contains Assay Buffer and Substrate Working Solution.
-
Enzyme Control: Contains Assay Buffer, Enzyme Solution, and Substrate Working Solution.
-
Test Sample (e.g., Inhibitor Screening): Contains Assay Buffer, Enzyme Solution, test compound, and Substrate Working Solution.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme and any inhibitors to interact.
-
Initiate the reaction by adding the Substrate Working Solution to all wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every minute for 15 to 60 minutes.
Assay Procedure (Endpoint Method)
This method is suitable for high-throughput screening where a single time-point measurement is desired.
-
Follow steps 2 and 3 from the kinetic method.
-
Initiate the reaction by adding the Substrate Working Solution.
-
Incubate the plate at 37°C for a fixed period (e.g., 15, 30, or 60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the final absorbance at 405 nm. The color is typically stable for several hours after adding the stop solution.
Data Presentation and Analysis
Data Tables
Table 1: Typical Assay Setup per Well (96-well plate)
| Component | Blank Volume | Control Volume | Test Sample Volume |
| Assay Buffer | 130 µL | 110 µL | 100 µL |
| Enzyme Solution | - | 20 µL | 20 µL |
| Test Compound/Vehicle | - | 20 µL | 30 µL |
| Pre-incubation | 5-10 min at 37°C | 5-10 min at 37°C | 5-10 min at 37°C |
| Substrate Working Solution | 50 µL | 50 µL | 50 µL |
| Total Volume | 180 µL | 180 µL | 180 µL |
Table 2: Example Data for Michaelis-Menten Kinetics
| Substrate Conc. [S] (µM) | Initial Velocity (V₀) (ΔA405/min) |
| 10 | 0.015 |
| 25 | 0.035 |
| 50 | 0.060 |
| 100 | 0.092 |
| 200 | 0.125 |
| 400 | 0.155 |
| 800 | 0.175 |
| 1600 | 0.185 |
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Reaction Rate (Kinetic Assay): For each well, determine the rate of reaction (V₀) by plotting absorbance (A405) versus time (minutes). The slope of the linear portion of this curve represents the initial velocity (ΔA/min).
-
Calculate Enzyme Activity: Convert the rate from ΔA/min to µmol/min/mL using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Where ε is the molar extinction coefficient of p-nitroaniline, which is approximately 9,620 M⁻¹cm⁻¹ at 405 nm. The path length for a standard 96-well plate can be calculated based on the total volume per well.
-
-
Determine Michaelis-Menten Constants (Km and Vmax): By measuring the initial velocity (V₀) at various substrate concentrations [S] (as in Table 2), a saturation curve can be plotted. Non-linear regression analysis of the V₀ versus [S] plot using the Michaelis-Menten equation will yield the values for Km and Vmax.
-
Calculate Inhibitor Potency (IC50): For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC50 value.
References
Application Notes: Benzoyl-Phe-Ala-Arg-AMC as a Fluorogenic Substrate for Serine Protease Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoyl-Phe-Ala-Arg-7-amido-4-methylcoumarin (Bz-FAR-AMC) is a sensitive fluorogenic substrate designed for the continuous assay of serine proteases that exhibit trypsin-like activity, preferentially cleaving peptide bonds C-terminal to arginine residues. The substrate consists of a tripeptide sequence (Phe-Ala-Arg) that mimics the natural recognition site for these enzymes, an N-terminal benzoyl protecting group, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore.
In its intact form, the substrate is minimally fluorescent due to the quenching effect of the amide bond linking the peptide to the AMC group. Upon enzymatic hydrolysis by a target protease, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, which can be monitored over time, is directly proportional to the enzyme's activity. This characteristic makes Bz-FAR-AMC a valuable tool for enzyme kinetics, inhibitor screening, and studying the function of proteases in complex biological systems.
Principle of the Assay
The enzymatic reaction involves the cleavage of the amide bond between arginine (Arg) and AMC. The free AMC exhibits distinct spectral properties compared to the conjugated substrate, with an excitation wavelength around 360-380 nm and a strong emission peak at approximately 440-460 nm.[1][2]
References
Application Notes and Protocols for Benzoyl-Phe-Ala-Arg
Disclaimer: Publicly available data specifically for the tripeptide Benzoyl-Phe-Ala-Arg is limited. The following application notes and protocols are based on established principles for similar benzoylated peptide substrates used in protease assays. The primary hypothetical application presented here is the use of this compound-pNA (p-nitroanilide) as a chromogenic substrate for serine proteases, such as trypsin, which preferentially cleave at the C-terminal side of arginine residues.[1][][3]
Introduction
This compound is a synthetic tripeptide. The N-terminal benzoyl group provides a hydrophobic handle and can influence substrate binding to enzymes. The peptide sequence, Phenylalanine-Alanine-Arginine, is a potential recognition motif for various proteases. Due to the presence of Arginine at the P1 position, this peptide is a putative substrate for trypsin-like serine proteases.[1][] By attaching a chromogenic or fluorogenic leaving group, such as p-nitroanilide (pNA), to the C-terminus of the arginine residue, the peptide can be used to monitor enzymatic activity. Cleavage of the amide bond between arginine and the leaving group by a protease releases a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.
Potential Applications
-
Enzyme Activity Assays: To determine the kinetic parameters (Km, Vmax, kcat) of proteases like trypsin, thrombin, and plasmin.
-
Inhibitor Screening: To screen for and characterize inhibitors of trypsin-like proteases.
-
Protease Detection: To detect the presence of specific protease activity in biological samples.
Physicochemical Properties (Hypothetical)
The following table summarizes the hypothetical physicochemical properties of this compound-pNA.
| Property | Value (Estimated) |
| Molecular Formula | C31H36N8O6 |
| Molecular Weight | 628.67 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, partially soluble in aqueous buffers |
| Excitation Wavelength | Not Applicable (for chromogenic pNA substrate) |
| Emission Wavelength | 405-410 nm (for released p-nitroaniline) |
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound-pNA in 100% DMSO to make a 10 mM stock solution. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution (e.g., Trypsin, 1 mg/mL): Prepare a stock solution of the protease in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2). Store at -20°C or as recommended by the manufacturer.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2 and 0.05% (v/v) Tween-20.
4.2. Standard Protease Activity Assay
This protocol is designed for a 96-well plate format.
-
Prepare Working Solutions:
-
Dilute the enzyme stock solution to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a series of substrate dilutions in assay buffer from the 10 mM stock. A typical concentration range for Km determination would be 0.05 mM to 2 mM.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the substrate dilution to each well.
-
To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.
-
For the blank (negative control), add 25 µL of assay buffer instead of the enzyme solution.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (ε of p-nitroaniline is approximately 10,600 M-1cm-1 at 405 nm).
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
4.3. Inhibitor Screening Assay
-
Prepare Solutions:
-
Prepare a fixed concentration of the substrate (typically at or below the Km value) in assay buffer.
-
Prepare a fixed concentration of the enzyme in assay buffer.
-
Prepare serial dilutions of the test inhibitor compounds in assay buffer.
-
-
Assay Setup:
-
Add 40 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor dilution to each well.
-
Add 25 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add 25 µL of the substrate solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm as described in the activity assay.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Quantitative Data Summary
The following table presents hypothetical kinetic data for the hydrolysis of this compound-pNA by trypsin, based on typical values for similar substrates.
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Trypsin | 150 | 50 | 3.3 x 105 |
Visualizations
Diagram 1: Signaling Pathway Context
While this compound is a synthetic peptide for in vitro assays, it mimics the cleavage of natural substrates in biological pathways regulated by proteases like trypsin. For example, trypsin is involved in the digestive cascade, activating other zymogens.
Caption: Simplified diagram of the digestive protease activation cascade initiated by enteropeptidase and propagated by trypsin.
Diagram 2: Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates the workflow for screening inhibitors of a protease using this compound-pNA.
Caption: Workflow for a protease inhibitor screening assay using a chromogenic substrate.
Diagram 3: Logical Relationship of Michaelis-Menten Kinetics
This diagram shows the relationship between the components of the Michaelis-Menten model for enzyme kinetics.
References
Application Notes and Protocols for the Use of Benzoyl-Phe-Ala-Arg-p-nitroanilide in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzoyl-L-phenylalanyl-L-alanyl-L-arginine-p-nitroanilide (Benzoyl-Phe-Ala-Arg-pNA) is a synthetic chromogenic peptide substrate designed for the kinetic analysis of serine proteases. Its specific amino acid sequence makes it a target for enzymes that preferentially cleave at the carboxyl side of arginine residues. This document provides detailed application notes and protocols for the use of this compound-pNA in kinetic studies, with a primary focus on its interaction with the key proteases, trypsin and thrombin.
Upon enzymatic cleavage at the arginine-p-nitroanilide bond, the reaction releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This property makes this compound-pNA a valuable tool for determining enzyme kinetics, screening for inhibitors, and performing quality control of enzyme preparations.
Principle of the Assay
The enzymatic hydrolysis of this compound-pNA results in the liberation of p-nitroaniline, a chromogenic compound that absorbs light maximally at 405 nm. The reaction can be summarized as follows:
This compound-pNA + H₂O ---(Enzyme)---> this compound + p-nitroaniline
The initial rate of the reaction is determined by measuring the change in absorbance at 405 nm over time. This rate is then used to calculate the enzyme's activity and kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
Target Enzymes
This compound-pNA is primarily a substrate for trypsin and thrombin. However, it may also be cleaved by other trypsin-like serine proteases.
-
Trypsin: A key digestive enzyme that hydrolyzes proteins. It exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine or arginine residues.
-
Thrombin: A crucial enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin. Thrombin also plays a significant role in cellular signaling through Protease-Activated Receptors (PARs).
Data Presentation: Kinetic Parameters
While specific kinetic data for this compound-pNA is not extensively published, the following table presents a compilation of kinetic constants for structurally similar chromogenic substrates with trypsin and thrombin. This data is provided for comparative purposes to aid in experimental design.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | Bovine Trypsin | 15.6 | 0.081 | 5.19 x 10³ | [1] |
| N-α-benzyloxycarbonyl-L-lysine p-nitroanilide | Trypsin | 512 (at pH 6.94) | - | 395 (µM⁻¹s⁻¹) | [2][3] |
| Various peptide p-nitroanilides | Bovine α-thrombin | - | - | 3.3 x 10¹ to 1.1 x 10⁸ | [4] |
Note: The kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. The values presented here should be considered as a guide. Researchers are encouraged to determine the kinetic constants for this compound-pNA under their specific assay conditions.
Experimental Protocols
General Chromogenic Assay Protocol for Protease Activity
This protocol provides a general framework for measuring the activity of trypsin or thrombin using this compound-pNA. It is recommended to optimize the concentrations of the enzyme and substrate for each specific application.
Materials:
-
This compound-pNA
-
Enzyme (Trypsin or Thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
DMSO (for dissolving the substrate)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound-pNA in DMSO (e.g., 10 mM). Further dilute the stock solution with the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear rate of reaction for the desired assay duration.
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well microplate.
-
Add the enzyme solution to the appropriate wells.
-
Include a blank control containing only the assay buffer and substrate to account for any non-enzymatic hydrolysis.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add the this compound-pNA solution to all wells to start the reaction.
-
Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance per minute to the concentration of pNA released per minute using the molar extinction coefficient of pNA (ε = 8800 M⁻¹cm⁻¹ at 405 nm).
-
Plot the initial velocity against the substrate concentration to determine the Km and Vmax using Michaelis-Menten kinetics.
-
Protocol for Inhibitor Screening
This protocol can be adapted from the general activity assay to screen for potential inhibitors of trypsin or thrombin.
Procedure:
-
Follow the general assay protocol with the following modifications.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Pre-incubation with Inhibitor: In the assay setup, add the inhibitor solutions to the wells containing the enzyme and assay buffer. Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the assay temperature to allow for binding.
-
Initiate and Measure: Initiate the reaction by adding the substrate and measure the absorbance as described in the general protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Visualization of Signaling Pathways
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), particularly PAR1.[5] This activation initiates a cascade of intracellular signaling events.
Caption: Thrombin-mediated activation of PAR1 and downstream signaling cascades.
Trypsin Signaling Pathway
Trypsin is a potent activator of PAR2, which is involved in various physiological and pathological processes, including inflammation and tissue repair.
Caption: Trypsin-mediated activation of PAR2 and subsequent signaling pathways.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting kinetic studies using this compound-pNA.
Caption: A generalized workflow for enzyme kinetic studies.
References
- 1. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Benzoyl-Phe-Ala-Arg Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl-L-phenylalanyl-L-alanyl-L-arginine, hereafter referred to as Benzoyl-Phe-Ala-Arg, is a synthetic tripeptide that can be utilized as a substrate for certain proteolytic enzymes. Due to the presence of an arginine residue at the C-terminus of the peptide sequence, it is predicted to be a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. The N-terminal benzoyl group serves as a protecting group.
These application notes provide detailed protocols for the use of this compound in enzymatic assays, particularly for the characterization of serine protease activity. The methodologies described herein are foundational and can be adapted for specific research applications, including enzyme kinetics, inhibitor screening, and quality control in drug development.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₂₉H₄₀N₈O₅ |
| Molecular Weight | 592.68 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous buffers, DMSO, and DMF |
| Storage | Store at -20°C for long-term use. |
Note: For experimental use, it is recommended to prepare fresh solutions of this compound. If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C and diluted to the final working concentration in the appropriate aqueous buffer just before use.
Applications
This compound is a useful tool for a variety of applications in biochemistry and drug discovery:
-
Enzyme Activity Assays: To measure the activity of trypsin-like serine proteases.
-
Enzyme Kinetics: To determine kinetic parameters such as Kₘ and k꜀ₐₜ for a specific protease.
-
Inhibitor Screening: To screen for and characterize inhibitors of serine proteases.
-
Quality Control: To assess the enzymatic activity in biological samples or purified enzyme preparations.
Data Presentation: Representative Kinetic Data
While specific kinetic data for the enzymatic cleavage of this compound is not widely published, the following table presents representative kinetic parameters for the hydrolysis of a structurally similar chromogenic substrate, N-Benzoyl-Phe-Val-Arg-p-nitroanilide, by trypsin. This data is provided for comparative purposes to illustrate the expected range of values.
| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Bovine Trypsin | N-Benzoyl-Phe-Val-Arg-pNA | 200 | 100 | 5 x 10⁵ |
Note: The kinetic parameters for this compound are expected to differ and should be determined experimentally for the specific enzyme and conditions being studied.
Experimental Protocols
Protocol 1: Chromogenic Serine Protease Activity Assay
This protocol describes a colorimetric assay to measure the activity of a trypsin-like serine protease using a chromogenic derivative of this compound, such as this compound-p-nitroanilide (Bz-FAR-pNA). The cleavage of the p-nitroanilide (pNA) group results in a yellow product that can be quantified spectrophotometrically.
Materials:
-
This compound-p-nitroanilide (Bz-FAR-pNA)
-
Trypsin or other purified serine protease
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Stop Solution: 30% (v/v) Acetic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of Bz-FAR-pNA: Dissolve Bz-FAR-pNA in DMSO to a concentration of 10 mM.
-
Prepare working solutions: Dilute the stock solution of Bz-FAR-pNA and the enzyme to the desired concentrations in Assay Buffer.
-
Set up the assay: In a 96-well microplate, add the following to each well:
-
Blank: 180 µL of Assay Buffer
-
Enzyme Control: 160 µL of Assay Buffer + 20 µL of enzyme solution
-
Test Sample: 160 µL of Assay Buffer + 20 µL of enzyme solution
-
-
Pre-incubate: Incubate the plate at 37°C for 5 minutes to bring all components to temperature.
-
Initiate the reaction: Add 20 µL of the Bz-FAR-pNA working solution to the Enzyme Control and Test Sample wells to initiate the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction: Add 50 µL of Stop Solution to all wells.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate enzyme activity: Subtract the absorbance of the Blank and Enzyme Control from the Test Sample absorbance. The rate of pNA release can be calculated using the molar extinction coefficient of pNA (ε = 10,600 M⁻¹cm⁻¹ at 405 nm).
Mandatory Visualizations
Signaling and Reaction Pathway
Caption: Enzymatic cleavage of this compound-pNA by a serine protease.
Experimental Workflow
Caption: Workflow for a chromogenic serine protease activity assay.
Conclusion
This compound, and its chromogenic derivatives, serve as valuable tools for the study of trypsin-like serine proteases. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at characterizing enzyme activity and identifying potential inhibitors. As with any experimental system, optimization of assay conditions is crucial for obtaining accurate and reproducible results.
Troubleshooting & Optimization
troubleshooting Benzoyl-Phe-Ala-Arg assay variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Benzoyl-Phe-Ala-Arg (BPAP) chromogenic assay, often used to measure the activity of proteases like trypsin and kallikrein.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
The this compound assay is a colorimetric method used to determine the activity of certain proteolytic enzymes. The assay uses a synthetic peptide, this compound, which is covalently linked to a chromophore, typically p-nitroanilide (pNA). When a protease like trypsin cleaves the peptide bond between the arginine (Arg) and the p-nitroaniline, the pNA is released.[1][2] Free pNA has a distinct yellow color and its concentration can be quantified by measuring the absorbance of light at a specific wavelength, which is directly proportional to the enzyme's activity.[3]
Q2: My assay results show high variability between wells. What are the common causes?
High variability is a frequent issue and can stem from several sources:
-
Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or buffers can lead to significant differences in reaction rates. It is crucial to use calibrated pipettes and proper pipetting techniques.[1]
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature.[4] A temperature difference of just 1°C can alter the reaction velocity by 2.5-7.5%. Ensure that all reagents and the reaction plate are properly thermostated. Pre-heating stock solutions is recommended.
-
Mixing Issues: Inadequate mixing of reagents in the wells can result in a non-uniform reaction start time and localized concentration differences.
-
Adsorption of Enzyme: Proteases can adsorb to the surfaces of labware like test tubes, cuvettes, and pipette tips, especially at low concentrations. This can be mitigated by adding agents like polyethylene glycol, Tween 80, or heat-treated albumin (0.1-0.5%) to the buffer.
Q3: The absorbance readings are lower than expected, even in my positive controls. What should I check?
Low signal can be indicative of several problems:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.
-
Substrate Degradation: The this compound-pNA substrate, especially when in solution, can degrade over time. It is recommended to prepare fresh substrate solutions or use aliquots stored at -20°C. Substrate solutions in DMSO are generally stable.
-
Incorrect Buffer Conditions: The pH and ionic strength of the buffer are critical for optimal enzyme activity. The active site of serine proteases like trypsin is highly sensitive to pH. Verify the pH of your buffer and ensure it is appropriate for the specific enzyme being assayed.
-
Sub-optimal Substrate Concentration: The concentration of the substrate should be optimized based on the enzyme's Michaelis-Menten constant (Km). Operating at concentrations well below the Km can lead to an underestimation of the enzyme's true activity.
Q4: I am observing high background absorbance in my "no-enzyme" control wells. Why is this happening?
High background signal is typically caused by:
-
Substrate Autohydrolysis: The chromogenic substrate may spontaneously hydrolyze in the assay buffer, releasing the pNA chromophore without enzymatic action. This can be checked by incubating the substrate in the buffer without any enzyme present.
-
Contaminated Reagents: One or more of your reagents (buffer, water) could be contaminated with a protease. Using fresh, high-quality reagents can help resolve this.
-
Compound Interference: If you are screening for inhibitors, the test compounds themselves might be colored or fluorescent, interfering with the absorbance reading. Always run controls containing the test compounds without the enzyme to check for this.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common issues in your this compound assay.
Caption: Troubleshooting decision tree for this compound assays.
Experimental Protocols & Data
General Assay Protocol
This protocol provides a general framework for a kinetic assay in a 96-well plate format. Concentrations and volumes should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength for the enzyme.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer. Store on ice.
-
Substrate Stock Solution: Prepare a stock solution of this compound-pNA in a suitable solvent like DMSO. Store protected from light.
-
-
Assay Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add test compounds (inhibitors/activators) or vehicle control to the appropriate wells.
-
Add the enzyme working solution to all wells except the "no-enzyme" and "substrate only" controls.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at the appropriate wavelength for pNA (typically ~405 nm) kinetically over a set period (e.g., 15-30 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the background rate from the "substrate only" control wells.
-
Analyze the data as required (e.g., calculate % inhibition, determine IC₅₀ values).
-
Key Assay Parameters
Proper assay design requires careful consideration of several factors that can influence results.
| Parameter | Recommendation / Consideration | Rationale |
| Temperature | Maintain a constant temperature (e.g., 25°C, 30°C, or 37°C). | Enzyme reaction rates are highly sensitive to temperature; consistency is key for reproducibility. |
| pH | Use a buffer at the optimal pH for the target enzyme. | Enzyme activity is dependent on the ionization state of its active site residues, which is controlled by pH. |
| Substrate Conc. | Titrate to determine the optimal concentration, often near the Km value. | Ensures the reaction is in the linear range and provides a good signal-to-noise ratio without causing substrate inhibition. |
| Enzyme Conc. | Use a concentration that results in a linear reaction rate for the desired assay duration. | Too much enzyme will result in rapid substrate depletion; too little will produce a weak signal. |
| Controls | Include positive, negative (no enzyme), and vehicle controls. | Essential for data interpretation, identifying background noise, and ensuring assay components are active. |
Visualizing Assay Workflow and Variability Sources
Standard Experimental Workflow
The following diagram illustrates the typical sequence of steps in setting up and running the this compound assay.
Caption: Standard workflow for a kinetic this compound protease assay.
Key Sources of Assay Variability
This diagram highlights the interconnected factors that can introduce variability into your experimental results.
Caption: Major contributing factors to this compound assay variability.
References
how to improve Benzoyl-Phe-Ala-Arg signal-to-noise ratio
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise (S/N) ratio in your experiments involving Benzoyl-Phe-Ala-Arg.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A low signal-to-noise ratio for this compound can arise from various factors throughout the experimental workflow, from sample preparation to data acquisition. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: General Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting low signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: How can I minimize sample matrix effects that suppress the signal of this compound?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] To mitigate these effects:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., mixed-mode cation exchange) to selectively isolate the peptide from complex matrices like plasma or serum.
-
Protein Precipitation (PPT): For samples with high protein content, precipitation with a solvent like acetonitrile or methanol can effectively remove a significant portion of interfering proteins.
-
Dilution: A simple yet effective method is to dilute the sample. This reduces the concentration of matrix components, although it also dilutes the analyte.
Q2: What are the best practices for storing this compound samples to prevent degradation?
Peptide degradation can lead to a decreased signal. To ensure sample integrity:
-
Store stock solutions and samples at -80°C.
-
Avoid repeated freeze-thaw cycles. Aliquot samples into single-use vials.
-
Use buffers with a slightly acidic pH (e.g., pH 4-6) to improve stability, if compatible with your analytical method.
Liquid Chromatography (LC)
Q3: Which HPLC column and mobile phase are recommended for this compound analysis?
The choice of column and mobile phase is critical for achieving good peak shape and retention, which directly impacts the S/N ratio.
-
Column: A C18 reversed-phase column is a common choice for peptides. Columns with a smaller particle size (e.g., <2 µm) can provide better resolution and sharper peaks.
-
Mobile Phase:
-
Aqueous (A): Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is generally preferred for mass spectrometry as it is more volatile.
-
Organic (B): Acetonitrile with the same modifier as the aqueous phase.
-
A gradient elution from a low to a high percentage of the organic phase is typically used to elute the peptide.
-
Q4: How can I optimize the LC gradient to improve peak shape and resolution?
A poorly optimized gradient can result in broad peaks and a lower S/N ratio.
-
Shallow Gradient: Employ a shallower gradient around the expected elution time of this compound to increase the separation from closely eluting interferences.
-
Flow Rate: Lowering the flow rate can sometimes improve peak shape and ionization efficiency.
-
Column Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but excessive heat can degrade the analyte or the column.
Mass Spectrometry (MS)
Q5: How do I optimize the mass spectrometer settings for this compound?
Proper tuning of the mass spectrometer is essential for maximizing the signal.
-
Ionization Source: Electrospray ionization (ESI) is typically used for peptides. Optimize the ESI source parameters, such as spray voltage, gas flow rates (nebulizing and drying gas), and source temperature.
-
MS/MS Fragmentation: If using tandem mass spectrometry (MS/MS), optimize the collision energy to achieve efficient fragmentation of the precursor ion into specific product ions. This will improve the specificity and S/N ratio of your measurement.
Q6: What could be the cause of high background noise in my mass spectra?
High background noise can obscure the analyte signal. Potential sources include:
-
Contaminated Solvents or Reagents: Use high-purity, MS-grade solvents and reagents.
-
Leaching from Plasticware: Avoid using plastic containers that can leach plasticizers. Use polypropylene or glass vials.
-
Carryover: Implement a robust needle wash protocol between sample injections to prevent carryover from previous samples.
Quantitative Data Summary
The following table provides a starting point for optimizing your LC-MS method for this compound. The optimal values will depend on your specific instrumentation and sample matrix.
| Parameter | Typical Range | Recommendation for this compound | Potential Impact on S/N Ratio |
| LC Column | C8, C18, Phenyl-Hexyl | C18, 2.1 mm ID, 1.8 µm particle size | Smaller particle size improves peak sharpness. |
| Mobile Phase A | Water + 0.05-0.2% Acid | Water + 0.1% Formic Acid | Acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile/Methanol + Acid | Acetonitrile + 0.1% Formic Acid | Acetonitrile often provides better resolution. |
| Flow Rate | 0.2 - 0.6 mL/min | 0.3 mL/min | Lower flow rates can enhance ESI efficiency. |
| Column Temperature | 30 - 50 °C | 40 °C | Optimizes peak shape and reduces backpressure. |
| Injection Volume | 1 - 10 µL | 5 µL | Minimize to avoid peak distortion. |
| ESI Voltage | 3.0 - 5.0 kV | 4.0 kV | Optimize for stable spray and maximum signal. |
| Collision Energy | 10 - 40 eV | 25 eV (for MS/MS) | Optimize for specific fragment ions. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for removing proteins from plasma or serum samples.
-
Thaw: Thaw frozen plasma or serum samples on ice.
-
Aliquot: Transfer 100 µL of the sample to a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard if performing quantitative analysis.
-
Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Analyze: Vortex briefly and inject into the LC-MS system.
Diagram: Sample Preparation Workflow
Caption: A typical workflow for sample preparation using protein precipitation.
Protocol 2: Generic LC-MS/MS Method
This protocol provides a starting point for developing an LC-MS/MS method for this compound.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transition: Monitor a specific precursor-to-product ion transition for this compound (requires initial determination by infusing a standard).
Diagram: Impact of Matrix Effects
Caption: Visualization of how matrix components can suppress the analyte signal.
References
Technical Support Center: Benzoyl-Phe-Ala-Arg (BAPNA) Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Benzoyl-Phe-Ala-Arg (BAPNA) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the BAPNA assay?
The BAPNA assay is a colorimetric method used to measure the activity of proteases, particularly trypsin and trypsin-like enzymes. The substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), is a colorless synthetic peptide. In the presence of a suitable protease, the peptide bond between arginine and p-nitroaniline is cleaved. This releases the chromophore p-nitroaniline (pNA), which has a yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm. The rate of pNA formation is directly proportional to the enzyme's activity.[1][2]
Q2: My negative control (no enzyme) shows a high background signal. What are the possible causes?
A high background signal in the absence of the enzyme can be attributed to several factors:
-
Test Compound Color: The compound being tested may itself absorb light near the detection wavelength (405 nm), leading to a false-positive signal.
-
Substrate Instability: BAPNA can undergo spontaneous hydrolysis, especially at high pH or in the presence of certain solvents, leading to the release of pNA independent of enzymatic activity.
-
Contamination: Reagents or labware may be contaminated with a protease that can cleave the BAPNA substrate.
Q3: I am screening a compound library and have a high number of potential inhibitors. How can I distinguish true inhibitors from false positives?
A high hit rate in a screening campaign often suggests assay interference. False positives can arise from several mechanisms:
-
Compound Absorbance: The test compound absorbs light at 405 nm, which can mask the production of pNA and appear as inhibition.
-
Compound Precipitation: The compound may precipitate or aggregate in the assay buffer, scattering light and leading to inaccurate absorbance readings.
-
Non-specific Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms like aggregation, where the compound forms colloidal particles that sequester and denature the enzyme.
To differentiate true inhibitors, it is crucial to perform counter-screens and control experiments as detailed in the troubleshooting guides below.
Troubleshooting Guides
This section provides systematic guidance to identify and resolve common sources of interference in the BAPNA assay.
Issue 1: Interference from Colored or Light-Absorbing Compounds
Symptom: High absorbance in control wells containing the test compound but no enzyme, or an unexpected decrease in signal in the presence of the compound.
Troubleshooting Workflow:
Caption: Workflow to identify and correct for colored compound interference.
Quantitative Data on Compound Interference:
| Compound Class | Example Compound(s) | Typical Concentration | Observed Effect in BAPNA Assay | Reference |
| Known Inhibitors | Aprotinin | 1.02 µM (IC50) | 50% inhibition of trypsin activity | [3] |
| Potato Inhibitors I & II | 1.46 & 2.33 µM (IC50) | 50% inhibition of trypsin activity | [3] | |
| TLCK | 10⁻³–10⁻¹ mM | ~100% inhibition of trypsin activity | [3] | |
| Flavonoids | Quercetin, Luteolin | > 5 µM | Can interfere with peroxidase-based coupled assays, which may be used as secondary assays. Potential for interference in direct assays due to their color and reducing properties. | |
| Reducing Agents | Dithiothreitol (DTT) | 10-30 mM | Can affect the activity of trypsin inhibitors, thereby indirectly interfering with the assay. High concentrations of reducing agents can also potentially interact with assay components. |
Issue 2: Interference from Compound Precipitation or Aggregation
Symptom: Cloudiness or visible precipitate in the assay wells. Inconsistent or non-reproducible results.
Troubleshooting Workflow:
Caption: Workflow to identify compound precipitation and aggregation.
Experimental Protocols
Protocol 1: General BAPNA Assay for Trypsin Activity
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Trypsin solution (e.g., from bovine pancreas)
-
BAPNA stock solution (e.g., dissolved in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and allow it to reach room temperature.
-
Dilute the trypsin solution to the desired concentration in the assay buffer.
-
Prepare a working solution of BAPNA by diluting the stock solution in the assay buffer. Protect this solution from light.
-
-
Set up the Assay Plate:
-
Blank: Add assay buffer and BAPNA working solution.
-
Control (Uninhibited): Add trypsin solution and assay buffer.
-
Test (Inhibited): Add trypsin solution, test compound (at various concentrations), and assay buffer.
-
-
Incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the enzyme and inhibitor to interact.
-
-
Initiate the Reaction:
-
Add the BAPNA working solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in a kinetic mode (e.g., every 30-60 seconds) for a specified duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100
-
Protocol 2: Identifying and Mitigating Assay Interference
This protocol provides a systematic approach to identify common types of assay interference.
Procedure:
-
Control for Compound Absorbance:
-
Prepare a control well containing the assay buffer, BAPNA, and the test compound at the highest concentration used in the assay, but without the enzyme.
-
Measure the absorbance at 405 nm. A high reading indicates that the compound absorbs light at this wavelength.
-
If interference is observed, subtract this background absorbance from the corresponding assay wells.
-
-
Control for Compound-Substrate Interaction:
-
Prepare a control well containing the assay buffer, BAPNA, and the test compound, without the enzyme.
-
Incubate this mixture under the same conditions as the main assay.
-
A significant increase in absorbance over time suggests that the compound may be directly reacting with or hydrolyzing the BAPNA substrate.
-
-
Test for Compound Aggregation:
-
Run the assay in parallel with and without a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
If the inhibitory potency of the compound is significantly reduced in the presence of the detergent, it is likely that the compound is acting as an aggregator.
-
-
Assess the Impact of Reducing Agents:
-
If your test compound is a reducing agent, or if your sample contains reducing agents like DTT, run a control to assess their impact.
-
Include a control with the reducing agent in the assay buffer without the test compound to see if it affects the enzyme or substrate directly.
-
Be aware that reducing agents can interfere with the disulfide bonds of some enzymes or inhibitors, altering their activity.
-
Signaling Pathway Diagram
Trypsin-PAR2 Signaling Pathway
Trypsin is known to activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and tissue repair.
References
Technical Support Center: Benzoyl-Phe-Ala-Arg Protease Assays
Welcome to the technical support center for optimizing Benzoyl-Phe-Ala-Arg (B-F-A-R) and related chromogenic protease assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance assay sensitivity and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that limit the sensitivity of a chromogenic protease assay like the this compound assay?
Several factors can affect the rate of enzymatic reactions and, consequently, assay sensitivity.[1][2][3] These include:
-
Sub-optimal Reaction Conditions: The pH, temperature, and ionic strength of the assay buffer can significantly impact enzyme activity. Most proteases have a narrow optimal range for these parameters.[1][4]
-
Inappropriate Enzyme or Substrate Concentration: If the enzyme concentration is too low, the signal will be weak. If the substrate concentration is not optimized (typically 2-5 times the Michaelis constant, Km), the reaction rate may be limited.
-
Low Substrate Specificity/Affinity: The inherent kinetic properties (Km and kcat) of the enzyme for the this compound-pNA substrate determine the maximum possible signal. Some proteases may have a low turnover rate for this specific substrate.
-
High Background Signal: A high background, or "noise," can mask a weak signal from the enzymatic reaction. This can be caused by the auto-hydrolysis of the substrate or interfering substances in the sample.
-
Enzyme Instability: The protease may lose activity during storage or the assay incubation period if not handled under optimal conditions.
Q2: My signal is very low. Should I increase the incubation time?
While increasing the incubation time can sometimes increase the signal, it is not always the best solution.
-
Pros: A longer incubation may allow for more product to be generated, leading to a stronger absorbance signal, especially if the enzyme activity is low.
-
Cons: Extended incubation can increase the background signal from non-enzymatic substrate degradation. It can also lead to substrate depletion if the enzyme concentration is high, causing the reaction to plateau and deviate from linearity.
-
Recommendation: First, ensure your measurements are taken within the initial linear phase of the reaction. It is often more effective to optimize other parameters like enzyme/substrate concentration, pH, or temperature before extending the incubation time.
Q3: When should I consider switching from a chromogenic to a fluorogenic substrate?
Switching to a fluorogenic substrate is recommended when you need significantly higher sensitivity.
-
Sensitivity: Fluorogenic substrates generally offer much higher sensitivity than chromogenic substrates like p-nitroanilide (pNA) derivatives. This allows for the detection of lower enzyme concentrations.
-
Assay Window: The higher signal-to-background ratio of fluorescent assays provides a wider dynamic range for measurements.
-
High-Throughput Screening (HTS): The enhanced sensitivity and "mix-and-read" protocols of many fluorescent assays make them well-suited for HTS applications.
Q4: How can I be sure my enzyme is active?
To confirm enzyme activity, always include a positive control in your experimental setup.
-
Positive Control: Use a known, active preparation of your protease or a well-characterized standard protease (like trypsin) that is known to cleave the this compound substrate.
-
Reference Substrate: If you are testing a new enzyme, you can also use a generic, highly sensitive substrate (e.g., a fluorescent casein conjugate) to confirm general proteolytic activity.
Troubleshooting Guide
This guide addresses common problems encountered during this compound assays.
Issue 1: Low or No Signal
A weak or absent signal is a frequent issue. The following workflow can help diagnose the cause.
Caption: Troubleshooting workflow for low signal issues.
Detailed Steps:
-
Verify Positive Control: First, check the signal from your positive control. If a known active enzyme yields no signal, the issue is likely with the reagents or instrument.
-
Action: Confirm that all reagents (buffer, substrate, enzyme) were added correctly. Check spectrophotometer settings (e.g., correct wavelength, typically 405-410 nm for pNA).
-
-
Check Enzyme Activity: If the positive control works but your sample doesn't, your enzyme may be inactive or inhibited.
-
Action: Prepare fresh enzyme dilutions from a trusted stock. Ensure your sample buffer does not contain protease inhibitors (unless they are part of the experiment).
-
-
Optimize Reaction Conditions: If the signal is weak across all samples, the assay conditions may be suboptimal.
-
Action: Perform a matrix optimization for pH and temperature. Titrate the enzyme and substrate concentrations to find the optimal balance that provides a robust linear reaction rate (see protocols below).
-
-
Increase Assay Sensitivity: If optimization does not sufficiently improve the signal, the inherent activity of your enzyme for this substrate may be too low for detection with a chromogenic assay.
-
Action: Consider using a more sensitive fluorogenic substrate.
-
Issue 2: High Background
High background absorbance reduces the signal-to-noise ratio and limits assay sensitivity.
Possible Causes and Solutions:
| Cause | Solution | Citation |
| Substrate Auto-hydrolysis | Prepare substrate solution fresh before each use. Avoid storing it in high pH buffers for extended periods. Run a "no-enzyme" blank control for every experiment to subtract background. | |
| Contaminated Reagents | Use high-purity water and reagents. Ensure buffers are filtered. If contamination is suspected, prepare fresh stock solutions. | |
| Interfering Sample Components | If your sample is a complex mixture (e.g., cell lysate), other components may absorb at 405 nm. Run a "no-substrate" control with your sample to quantify this interference. | |
| Incorrect Blanking | Ensure you are using the correct blank. The ideal blank contains all reaction components except the enzyme, which should be replaced with the enzyme storage buffer. |
Experimental Protocols
Protocol 1: Standard this compound-pNA Assay
This protocol provides a starting point for a typical chromogenic assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. Note: The optimal pH and buffer composition should be determined empirically for your specific protease.
-
Substrate Stock Solution: Prepare a 10 mM stock of this compound-pNA in DMSO. Store at -20°C in small aliquots, protected from light.
-
Enzyme Solution: Dilute the protease to the desired concentration in a suitable, cold buffer (e.g., 1 mM HCl for trypsin to prevent autolysis). Prepare fresh before use.
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of your enzyme sample or standard.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
To initiate the reaction, add 10 µL of substrate working solution (diluted from stock into Assay Buffer). This brings the final volume to 100 µL.
-
Immediately begin reading the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Plot absorbance vs. time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔA405/min).
-
Subtract the slope of the "no-enzyme" blank from all sample rates.
-
Protocol 2: Enzyme and Substrate Concentration Optimization
To maximize sensitivity, it is critical to determine the optimal concentrations of both enzyme and substrate.
Part A: Enzyme Titration
This step identifies an enzyme concentration that yields a robust and linear signal.
Caption: Workflow for optimizing enzyme concentration.
Methodology:
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Perform the assay using a fixed, high concentration of the this compound-pNA substrate (e.g., 5-10 times the estimated Km, or 1 mM if Km is unknown).
-
Calculate the initial reaction rate (V₀) for each enzyme concentration.
-
Plot V₀ versus enzyme concentration.
-
Choose a concentration from the upper portion of the linear range for subsequent experiments. This ensures the reaction rate is proportional to the enzyme concentration.
Part B: Substrate Titration (Michaelis-Menten Kinetics)
This step determines the Km of the substrate, which is essential for choosing a suitable working concentration.
Caption: Workflow for substrate concentration optimization.
Methodology:
-
Using the optimal enzyme concentration determined in Part A, perform the assay with a range of substrate concentrations (e.g., from 0.1x to 10x the estimated Km).
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km (the substrate concentration at which the reaction rate is half of Vmax).
-
For routine assays, use a substrate concentration of at least 2-5 times the Km to ensure the reaction is not substrate-limited.
Data & Substrate Comparison
For assays requiring higher sensitivity, switching to a fluorogenic substrate is a powerful strategy.
Table 1: Comparison of Chromogenic vs. Fluorogenic Substrates
| Feature | Chromogenic Substrates (pNA-based) | Fluorogenic Substrates (AMC, R110-based) | Citation |
| Principle | Cleavage releases p-nitroaniline (pNA), a yellow chromophore measured by absorbance. | Cleavage releases a fluorescent group (e.g., AMC, Rhodamine 110), measured by fluorescence emission. | |
| Sensitivity | Lower to moderate. | High to very high. | |
| Detection Wavelength | ~405-410 nm (Absorbance). | Varies by fluorophore (e.g., Ex/Em ~365/440 nm for AMC). | |
| Signal-to-Noise | Moderate. | High. | |
| Instrumentation | Standard spectrophotometer or plate reader. | Fluorometer or fluorescent plate reader. |
Table 2: Example Fluorogenic Substrates for Trypsin-like Proteases
| Substrate Name | Fluorophore | Typical Application | Citation |
| Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin | 7-amino-4-methylcoumarin (AMC) | Real-time monitoring of trypsin activity | |
| Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin | 7-amino-4-methylcoumarin (AMC) | Sensitive fluorogenic substrate for Trypsin | |
| BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) | Rhodamine 110 (R110) | Highly sensitive substrate for trypsin |
References
Benzoyl-Phe-Ala-Arg degradation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Benzoyl-Phe-Ala-Arg.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic peptide derivative. The N-terminus is protected by a benzoyl group, which can increase its resistance to aminopeptidases. The peptide sequence, Phenylalanine-Alanine-Arginine, makes it a potential substrate for various proteases, particularly those that recognize and cleave at the C-terminal side of arginine residues, such as trypsin-like serine proteases. Its applications are primarily in enzyme activity assays and inhibitor screening.
Q2: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions. Lyophilized powder should be stored at -20°C or -80°C for extended periods.[1] Once reconstituted in a solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Q3: What solvents are recommended for reconstituting this compound?
The choice of solvent depends on the experimental requirements. For creating stock solutions, sterile, nuclease-free water or aqueous buffers are commonly used. If solubility is an issue, organic solvents such as dimethyl sulfoxide (DMSO) or methanol may be used. It is important to ensure the chosen solvent is compatible with the downstream assay. For aqueous stock solutions, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use.
Q4: What are the primary pathways of this compound degradation?
The primary degradation pathways for peptides like this compound include:
-
Hydrolysis: Cleavage of the peptide bonds between the amino acid residues, particularly in acidic or basic conditions.
-
Enzymatic Degradation: If the experimental sample contains contaminating proteases, the peptide can be cleaved, likely at the C-terminal side of the Arginine residue.
-
Oxidation: The Phenylalanine residue can be susceptible to oxidation, although this is less common than for residues like Methionine or Cysteine.
-
Racemization: The chiral integrity of the amino acids can be compromised, particularly under harsh chemical conditions, leading to a loss of biological activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no signal in enzyme assay | Peptide degradation due to improper storage. | Store lyophilized peptide at -20°C or -80°C. Aliquot reconstituted peptide to avoid freeze-thaw cycles. |
| Peptide degradation due to contaminated reagents. | Use fresh, high-purity solvents and reagents. Ensure all solutions are free of contaminating proteases. | |
| Incorrect buffer pH. | Optimize the buffer pH for both enzyme activity and peptide stability. Avoid prolonged exposure to pH > 8. | |
| High background signal | Spontaneous hydrolysis of the peptide. | Prepare fresh working solutions of the peptide for each experiment. Minimize the time the peptide is in solution before the assay. |
| Contaminated enzyme preparation. | Use a highly purified enzyme preparation. Include a control with no enzyme to measure background hydrolysis. | |
| Precipitation of the peptide in solution | Poor solubility in the chosen solvent. | Test different solvents or solvent mixtures (e.g., water with a small percentage of DMSO). Gentle warming or sonication may aid dissolution. |
| Peptide concentration is too high. | Prepare a more dilute stock solution. Determine the solubility limit of the peptide in your specific buffer. | |
| Gradual loss of activity over time in solution | Slow degradation in the aqueous buffer. | Prepare fresh solutions daily. If the peptide must be stored in solution, store at 4°C for short periods (days) or frozen at -20°C or -80°C for longer durations. |
| Adsorption to plasticware. | Use low-protein-binding microplates and pipette tips. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Months to years | Store in a desiccator to protect from moisture. |
| -80°C | Long-term (years) | Ideal for long-term archival. | |
| Reconstituted in Aqueous Buffer | 4°C | Short-term (days) | Prone to microbial growth and hydrolysis. Use sterile buffer. |
| -20°C | Weeks to months | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Up to 6 months | Preferred for longer-term storage of solutions. | |
| Reconstituted in DMSO | -20°C | Months | DMSO can help to preserve peptide integrity. Ensure DMSO is high purity and anhydrous. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol allows for the quantitative assessment of this compound degradation over time under specific experimental conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., water, buffer, DMSO)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Aliquot the solution into several vials.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and immediately analyze by HPLC.
-
Inject a standard volume of the sample onto the C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm, due to the benzoyl and phenyl groups).
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation rate.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing peptide stability.
References
Technical Support Center: Buffer Optimization for Benzoyl-Phe-Ala-Arg (BAPNA) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Benzoyl-Phe-Ala-Arg (BAPNA) and similar chromogenic serine protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a BAPNA-based serine protease assay?
A1: The optimal pH is highly dependent on the specific enzyme being assayed. However, most trypsin-like serine proteases exhibit optimal activity in a neutral to slightly alkaline pH range, typically between 7.4 and 8.5.[1] For trypsin itself, optimal pH values of 8.0 and 8.5 have been reported.[2][3] It is crucial to perform a pH optimization experiment for your specific enzyme to determine the ideal condition.
Q2: Which buffer should I choose for my BAPNA assay?
A2: Tris-HCl and Triethanolamine are commonly used buffers for BAPNA assays.[2][4] The choice of buffer can influence enzyme activity, so it is important to maintain consistency across experiments. If investigating pH effects, it's recommended to use a series of buffers with overlapping pH ranges to ensure observed changes are due to pH and not the buffer species.
Q3: My BAPNA solution is hazy. What should I do?
A3: Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) has limited solubility in aqueous solutions. To prepare a stock solution, it is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) before being diluted in the assay buffer. If the working solution appears hazy, gentle heating can be applied to aid dissolution, but the temperature should not exceed 65°C. A yellow discoloration of the solution may indicate substrate decomposition due to overheating.
Q4: How does ionic strength affect the assay?
A4: The ionic strength of the assay buffer can impact enzyme conformation and activity. While the effect is enzyme-dependent, moderate ionic strengths (e.g., 50-150 mM NaCl) are often used. Both very low and very high ionic strengths can negatively affect enzyme activity by promoting protein aggregation or altering the enzyme's structure. It is advisable to experimentally determine the optimal ionic strength for your specific enzyme and assay conditions.
Q5: What are common inhibitors I should be aware of in my BAPNA assay?
A5: Since BAPNA is a substrate for serine proteases, inhibitors of this enzyme class will affect the assay. Common serine protease inhibitors include Phenylmethylsulfonyl Fluoride (PMSF) and aprotinin. If your sample contains endogenous proteases, the use of a protease inhibitor cocktail (excluding inhibitors of your target enzyme) during sample preparation may be necessary. Additionally, components of your buffer or sample, such as chelating agents like EDTA, can inhibit metalloproteases, which may be relevant depending on your sample source.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal | Inactive Enzyme | Confirm enzyme activity using a positive control or a different substrate. Ensure proper storage and handling of the enzyme to avoid degradation. |
| Substrate Degradation | Prepare fresh substrate solutions. BAPNA can auto-hydrolyze at alkaline pH. Store stock solutions appropriately, protected from light and moisture. | |
| Suboptimal Buffer Conditions | Perform a pH optimization experiment. Test a range of pH values (e.g., 6.5-9.0) to find the optimum for your enzyme. Also, optimize the ionic strength by testing various salt concentrations (e.g., 0-200 mM NaCl). | |
| Missing Cofactors | Some proteases require cofactors like calcium ions (Ca²⁺) for activity. Check the literature for your specific enzyme and add necessary cofactors to the buffer. | |
| High Background Signal (High Blank Reading) | Substrate Instability/Contamination | Use high-purity substrate. If the substrate solution is old or has turned yellow, prepare a fresh solution. Minimize the time the substrate spends in alkaline buffer before the measurement. |
| Contaminating Protease Activity | Ensure all reagents and labware are free from contaminating proteases. Use sterile, disposable materials where possible. | |
| Non-linear Reaction Rate | Substrate Depletion | If the reaction rate decreases over time, the substrate may be being consumed. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like glycerol or BSA to the buffer, or perform the assay at a lower temperature. | |
| Product Inhibition | The product of the reaction (p-nitroaniline) may be inhibiting the enzyme. Analyze only the initial linear portion of the reaction progress curve. |
Experimental Protocols
Protocol 1: pH Optimization for a Serine Protease Assay
-
Buffer Preparation : Prepare a series of buffers (e.g., 50 mM Tris-HCl) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Reagent Preparation : Prepare a stock solution of your enzyme in a stable buffer (e.g., with 1 mM HCl). Prepare a stock solution of BAPNA (e.g., 40 mM in DMSO).
-
Assay Setup : In a 96-well plate, add the appropriate buffer, purified water, and any necessary cofactors (e.g., 20 mM CaCl₂).
-
Reaction Initiation : Add the BAPNA substrate to each well. To start the reaction, add the enzyme solution. The final volume should be consistent across all wells.
-
Measurement : Immediately measure the absorbance at 405 nm or 410 nm in a kinetic mode for a set period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis : Calculate the initial reaction rate (V₀) for each pH value from the linear portion of the absorbance vs. time plot. Plot V₀ against pH to determine the optimal pH.
Protocol 2: Ionic Strength Optimization
-
Buffer and Salt Preparation : Prepare a stock of your optimal buffer (determined from Protocol 1) without added salt. Prepare a high-concentration stock solution of a neutral salt (e.g., 1 M NaCl).
-
Assay Setup : In a 96-well plate, add the optimal buffer, varying amounts of the salt stock solution, and purified water to achieve a range of final salt concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Reaction Initiation and Measurement : Follow steps 4 and 5 from the pH optimization protocol.
-
Data Analysis : Calculate the initial reaction rate (V₀) for each salt concentration. Plot V₀ against the salt concentration to determine the optimal ionic strength.
Visualizations
Caption: Workflow for a typical BAPNA enzymatic assay.
Caption: Decision tree for troubleshooting low signal issues.
References
correcting for background hydrolysis of Benzoyl-Phe-Ala-Arg
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Benzoyl-Phe-Ala-Arg-7-amido-4-methylcoumarin (this compound-AMC).
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the accuracy and sensitivity of your enzyme assays. This guide addresses common causes and provides solutions for troubleshooting elevated background signals when using this compound-AMC.
Issue: High fluorescence signal in "no-enzyme" or "substrate-only" control wells.
This is a common issue indicating that the fluorescent signal is not solely dependent on enzymatic activity. The primary cause is often the spontaneous, non-enzymatic hydrolysis of the this compound-AMC substrate.
| Potential Cause | Recommended Solution |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate solutions, even when refrigerated.[1] Always run a "substrate-only" control to quantify the rate of spontaneous AMC release.[1] |
| Contaminated Reagents | Use high-purity, sterile-filtered water and buffer components.[1] Test individual assay components for intrinsic fluorescence. |
| Sub-optimal Assay Conditions | Optimize the pH and temperature of your assay. Peptide bonds can be susceptible to hydrolysis at extreme pH values or elevated temperatures.[2][3] For proteases that cleave after Arginine, a pH between 8.0 and 8.5 is often optimal, but this may need to be balanced with substrate stability. |
| Light Exposure | Protect the substrate from light, as it is light-sensitive. Store stock solutions and assay plates in the dark. |
Frequently Asked Questions (FAQs)
Q1: What is background hydrolysis and why is it a problem?
A1: Background hydrolysis, also known as autohydrolysis or spontaneous cleavage, is the non-enzymatic breakdown of the substrate in the assay buffer. In the case of this compound-AMC, this releases the fluorophore 7-amino-4-methylcoumarin (AMC), leading to an increase in fluorescence that is not due to the activity of your enzyme of interest. This elevated background signal can mask the true enzymatic signal, reducing the assay's sensitivity and dynamic range.
Q2: How do I set up proper controls to correct for background hydrolysis?
A2: To accurately measure enzyme activity, it is essential to include the following controls in your experimental setup:
-
No-Enzyme Control (Substrate-Only): This control contains the assay buffer and the this compound-AMC substrate, but no enzyme. This allows you to measure the rate of spontaneous substrate hydrolysis under your specific assay conditions.
-
No-Substrate Control (Enzyme-Only): This control contains the assay buffer and the enzyme, but no substrate. This helps to determine if the enzyme preparation itself has any intrinsic fluorescence.
-
Blank Control: This contains only the assay buffer to measure the background fluorescence of the buffer and the microplate.
Q3: How do I use the control data to correct my results?
A3: The fluorescence signal from the "no-enzyme" control should be subtracted from the fluorescence readings of your experimental samples (those containing the enzyme). This correction accounts for the signal generated by spontaneous substrate hydrolysis.
Corrected Rate = (Rate of sample with enzyme) - (Rate of "no-enzyme" control)
Q4: What factors can influence the rate of background hydrolysis of this compound-AMC?
A4: Several factors can affect the stability of peptide substrates:
-
pH: Extreme pH levels can catalyze the hydrolysis of peptide bonds.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including spontaneous hydrolysis.
-
Buffer Composition: Certain buffer components may influence substrate stability.
-
Light Exposure: Fluorogenic substrates can be light-sensitive and degrade upon prolonged exposure.
Q5: My background signal increases over the incubation period. What does this indicate?
A5: A time-dependent increase in the background signal is a strong indicator of ongoing, non-enzymatic substrate degradation. By measuring the fluorescence in your "no-enzyme" control over the same time course as your enzymatic reaction, you can determine the rate of this spontaneous hydrolysis and use it to correct your data.
Experimental Protocols
Protocol for Assessing and Correcting for Background Hydrolysis
This protocol provides a detailed methodology for quantifying the rate of non-enzymatic hydrolysis of this compound-AMC and using this information to obtain a corrected enzyme activity.
Materials:
-
This compound-AMC
-
Enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, or other optimized buffer)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
7-Amino-4-methylcoumarin (AMC) standard for calibration
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound-AMC in a suitable solvent (e.g., DMSO). Protect from light.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.
-
Prepare a solution of your enzyme in the assay buffer.
-
Prepare a standard curve of free AMC in the assay buffer to convert relative fluorescence units (RFU) to molar concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following reactions in triplicate:
-
Experimental Wells: Add the enzyme solution and the substrate solution.
-
No-Enzyme Control Wells: Add the assay buffer and the substrate solution.
-
No-Substrate Control Wells: Add the enzyme solution and the assay buffer.
-
Blank Wells: Add only the assay buffer.
-
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at the desired reaction temperature.
-
-
Data Analysis:
-
Step 1: Background Subtraction: For each time point, subtract the average fluorescence of the blank wells from all other readings.
-
Step 2: Determine the Rate of Hydrolysis: Plot the fluorescence intensity (in RFU) versus time for both the experimental and the "no-enzyme" control wells. Determine the initial reaction velocity (V₀) from the linear portion of each curve. This will be in RFU/minute.
-
Step 3: Convert RFU to Molar Concentration: Using the AMC standard curve, convert the V₀ from RFU/minute to moles of AMC/minute.
-
Step 4: Correct for Background Hydrolysis: Subtract the rate of the "no-enzyme" control from the rate of the experimental wells to obtain the true enzymatic rate.
Corrected Enzymatic Rate (moles/min) = Rate (experimental) - Rate (no-enzyme control)
-
Data Presentation
The following tables provide a template for organizing your data to clearly distinguish between the total observed rate, the background hydrolysis rate, and the corrected enzymatic rate.
Table 1: Raw Kinetic Data (Relative Fluorescence Units - RFU)
| Time (min) | Average RFU (Experimental) | Average RFU (No-Enzyme Control) |
| 0 | ||
| 2 | ||
| 4 | ||
| ... |
Table 2: Calculated Rates of Hydrolysis
| Condition | Rate (RFU/min) | Rate (moles/min) |
| Experimental (Total Hydrolysis) | ||
| No-Enzyme Control (Background Hydrolysis) | ||
| Corrected Enzymatic Rate |
Visualizations
Caption: Experimental workflow for correcting for background hydrolysis.
Caption: Logical relationship for correcting the total measured fluorescence.
References
Technical Support Center: Benzoyl-Phe-Ala-Arg Substrate
Welcome to the technical support center for the chromogenic substrate, Benzoyl-Phe-Ala-Arg-pNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal results and troubleshooting unexpected outcomes during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-pNA and what is its primary application?
Benzoyl-L-phenylalanyl-L-alanyl-L-arginine p-nitroanilide (this compound-pNA) is a synthetic chromogenic substrate used to measure the activity of certain serine proteases. Upon cleavage by a target enzyme at the C-terminal side of the arginine residue, it releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity. Its primary application is in in vitro enzyme activity assays, particularly for enzymes with trypsin-like specificity.
Q2: Which enzymes are known to cleave this compound-pNA and its analogs?
While specific kinetic data for the this compound-pNA variant is not extensively documented, its structure is a close analog of other well-characterized chromogenic substrates. Based on the specificity of these related compounds, this compound-pNA is expected to be a substrate for several serine proteases, including:
-
Trypsin: Known to cleave at the carboxyl side of arginine and lysine residues.
-
Thrombin: A key enzyme in the coagulation cascade that shows high specificity for certain arginine-containing sequences.[1][2]
-
Kallikrein: Both plasma and tissue kallikreins are serine proteases that recognize and cleave specific arginine-containing substrates.
-
Papain: A cysteine protease that can also cleave this substrate.[2]
It is important to note that the amino acid at the P2 position (Alanine in this case) can influence the substrate's specificity and the rate of hydrolysis by different proteases.[3]
Q3: How should I prepare and store the this compound-pNA substrate?
For optimal performance and longevity, the substrate should be handled as follows:
-
Storage: The lyophilized powder should be stored at -20°C, protected from light and moisture.
-
Reconstitution: Prepare a stock solution by dissolving the powder in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or methanol.[1] It is recommended to prepare fresh solutions for each experiment. If storage of the stock solution is necessary, it should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution: The final working solution should be prepared by diluting the stock solution in the appropriate assay buffer. Ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
Q4: I am observing high background absorbance in my assay. What are the possible causes and solutions?
High background signal is a common issue in assays using p-nitroanilide-based substrates. Here are some potential causes and troubleshooting steps:
-
Spontaneous Substrate Hydrolysis: The substrate may undergo slow, non-enzymatic hydrolysis, especially at alkaline pH or elevated temperatures.
-
Solution: Always include a "no-enzyme" control (substrate and buffer only) to measure the rate of spontaneous hydrolysis. Subtract this rate from the rate observed in the presence of the enzyme.
-
-
Contaminated Reagents: The enzyme preparation, buffer, or other reagents may be contaminated with other proteases.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. If contamination of the enzyme is suspected, it may need to be further purified.
-
-
Light Sensitivity: p-nitroanilide can be sensitive to light, which may contribute to background signal.
-
Solution: Protect the substrate stock solution and the assay plate from light, especially during long incubation periods.
-
Troubleshooting Guide
Problem 1: No or very low signal (no color development)
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not lost activity. Run a positive control with a known active enzyme and a standard substrate. |
| Incorrect Buffer Conditions | The pH, ionic strength, or presence of cofactors in the buffer may not be optimal for your enzyme. Consult the literature for the optimal buffer conditions for your specific protease. |
| Presence of Inhibitors | Your sample may contain endogenous protease inhibitors. Try diluting the sample or using a purification step to remove potential inhibitors. |
| Incorrect Wavelength | Ensure you are measuring the absorbance at or near 405 nm. |
Problem 2: Non-linear reaction kinetics (the reaction rate is not constant over time)
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | If the enzyme concentration is too high or the incubation time is too long, the substrate may be consumed, leading to a decrease in the reaction rate. Reduce the enzyme concentration or take measurements at earlier time points. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions and losing activity over time. Try adding stabilizing agents like glycerol or BSA to the buffer, or perform the assay at a lower temperature. |
| Product Inhibition | The released p-nitroaniline or the cleaved peptide fragment may be inhibiting the enzyme. Analyze the data for conformity to models of product inhibition. |
| Substrate Activation | At high concentrations, some substrates can cause activation of the enzyme, leading to an initial lag phase followed by an increase in reaction rate. |
Problem 3: Poor reproducibility between wells or experiments
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. |
| Temperature Fluctuations | Maintain a constant and uniform temperature throughout the assay. Use a temperature-controlled plate reader or water bath. |
| Incomplete Mixing | Ensure all components are thoroughly mixed at the start of the reaction. |
| Batch-to-batch Substrate Variability | If you are using a new lot of substrate, it's advisable to perform a quality control check to ensure its performance is consistent with previous batches. |
Quantitative Data
The kinetic parameters of a protease for a given substrate are crucial for interpreting experimental results. While specific data for this compound-pNA is limited, the following table provides kinetic constants for the closely related substrate, N-Benzoyl-Phe-Val-Arg-p-nitroanilide (S-2160) , with several common proteases. The substitution of Valine (Val) with Alanine (Ala) at the P2 position can affect the binding affinity and catalytic efficiency, as the S2 subsite of different proteases have varying preferences for the size and hydrophobicity of the P2 residue.
| Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Thrombin (human α) | 7.5 | 100 | 1.3 x 10⁷ |
| Trypsin (bovine) | 200 | 100 | 5.0 x 10⁵ |
| Plasmin (human) | 300 | 60 | 2.0 x 10⁵ |
Data is for the substrate N-Benzoyl-Phe-Val-Arg-p-nitroanilide and should be used as a reference. Actual kinetic parameters with this compound-pNA may vary.
Experimental Protocols
General Protocol for Measuring Protease Activity
This protocol provides a general framework for a colorimetric protease assay in a 96-well plate format. It should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound-pNA substrate
-
Dimethyl Sulfoxide (DMSO)
-
Protease of interest
-
Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for your enzyme
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the this compound-pNA powder in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
Enzyme Working Solution: Prepare a dilution of your enzyme in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically.
-
-
Set up the Assay Plate:
-
Sample Wells: Add your enzyme working solution.
-
Negative Control (No Enzyme): Add assay buffer instead of the enzyme working solution. This will be used to measure and correct for non-enzymatic substrate hydrolysis.
-
Blank Wells: Add assay buffer only. This will be used to blank the plate reader.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Initiate the Reaction: Add the substrate working solution to all wells to start the reaction. Mix the contents of the wells thoroughly, avoiding bubbles.
-
Measure Absorbance: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm. Take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Plot the absorbance at 405 nm versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the rate of the "no-enzyme" control from the rates of the sample wells to get the true enzyme-catalyzed rate.
-
The concentration of pNA produced can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of pNA is approximately 8,800 M⁻¹cm⁻¹.
-
Visualizations
Caption: Troubleshooting workflow for common issues encountered with chromogenic protease assays.
Caption: A streamlined workflow for a typical chromogenic protease assay.
References
- 1. S 2160 | 54799-93-8 | Benchchem [benchchem.com]
- 2. Bz-Phe-Val-Arg-pNA (Thrombin, Trypsin, Papain Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chromogenic Protease Substrates: Benzoyl-Phe-Ala-Arg vs. Benzoyl-Phe-Val-Arg-pNA
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is critical for accurate and reliable protease activity assays. This guide provides a detailed comparison of two tripeptide p-nitroanilide (pNA) substrates: Benzoyl-Phe-Ala-Arg and Benzoyl-Phe-Val-Arg-pNA, highlighting their known enzymatic performance and providing relevant experimental context.
This comparison focuses on the available experimental data for each substrate, their primary target enzymes, and the signaling pathways in which these enzymes play a crucial role. While extensive data is available for Benzoyl-Phe-Val-Arg-pNA, a common substrate for serine proteases like thrombin and trypsin, there is a notable lack of published kinetic data for this compound, limiting a direct quantitative comparison.
Performance Comparison
Benzoyl-Phe-Val-Arg-pNA is a well-characterized chromogenic substrate that, upon cleavage by a protease, releases p-nitroaniline (pNA). The rate of pNA release can be monitored spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.[1][2] It is recognized as a substrate for several serine proteases, including thrombin, trypsin, and papain.[1][2]
Due to the limited availability of specific kinetic data for this compound in the public domain, a direct, quantitative side-by-side comparison of Km and kcat values with Benzoyl-Phe-Val-Arg-pNA for the same enzyme under identical conditions is not possible at this time. The following table summarizes the available information for Benzoyl-Phe-Val-Arg-pNA.
| Substrate | Target Enzymes |
| Benzoyl-Phe-Val-Arg-pNA | Thrombin, Trypsin, Papain[1] |
| This compound | Data not available |
Key Signaling Pathways
The target enzymes for these substrates are key players in critical physiological and pathological signaling cascades. Understanding these pathways provides context for the application of these substrates in research and drug development.
The Coagulation Cascade
Thrombin is a central serine protease in the coagulation cascade. Its activity, which can be measured using substrates like Benzoyl-Phe-Val-Arg-pNA, is the final common pathway leading to the formation of a fibrin clot. The cascade is a series of zymogen activations, ensuring a rapid and amplified response to vascular injury.
The Kallikrein-Kinin System
Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Assaying plasma kallikrein activity is crucial for studying these processes.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are general protocols for chromogenic protease assays that can be adapted for substrates like Benzoyl-Phe-Val-Arg-pNA.
General Chromogenic Protease Assay Workflow
The fundamental principle of a chromogenic protease assay involves the enzymatic cleavage of a substrate, leading to the release of a colored product that can be quantified.
Protocol 1: Thrombin Activity Assay using Benzoyl-Phe-Val-Arg-pNA
This protocol provides a framework for measuring thrombin activity.
Materials:
-
Human α-thrombin
-
Benzoyl-Phe-Val-Arg-pNA hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of Benzoyl-Phe-Val-Arg-pNA in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of thrombin dilutions in the assay buffer.
-
To each well of a 96-well plate, add a specific volume of the thrombin dilution. Include a blank control with buffer only.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a specific volume of the Benzoyl-Phe-Val-Arg-pNA solution to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
Protocol 2: Trypsin Activity Assay using a p-Nitroanilide Substrate
This protocol can be adapted for measuring trypsin activity.
Materials:
-
Trypsin
-
Chromogenic substrate (e.g., Benzoyl-Phe-Val-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the p-nitroanilide substrate.
-
Prepare working solutions of trypsin in the assay buffer.
-
Add the trypsin solution to the wells of a microplate.
-
Pre-warm the plate and substrate solution to the desired assay temperature (e.g., 25°C or 37°C).
-
Start the reaction by adding the substrate solution to each well.
-
Monitor the increase in absorbance at 405 nm over time.
-
Determine the rate of substrate hydrolysis by calculating the slope of the linear phase of the reaction.
Conclusion
References
A Comparative Guide to Benzoyl-Peptide-p-Nitroanilide Substrates for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic protease substrate, Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine p-nitroanilide (Bz-Phe-Val-Arg-pNA), with other commercially available substrates for trypsin-like serine proteases. Due to the limited availability of specific kinetic data for Nα-Benzoyl-L-phenylalanyl-L-alanyl-L-arginine p-nitroanilide (Bz-Phe-Ala-Arg-pNA), this guide will focus on its close and well-characterized analog, Bz-Phe-Val-Arg-pNA, a widely used substrate in coagulation and fibrinolysis research.
Introduction to Chromogenic Protease Substrates
Chromogenic substrates are synthetic peptides that, when cleaved by a specific protease, release a colored molecule, typically p-nitroaniline (pNA). The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the activity of the enzyme. These substrates are invaluable tools for studying enzyme kinetics, screening for inhibitors, and developing diagnostic assays. The general structure of these substrates mimics the natural cleavage sites of proteases, with the peptide sequence determining the substrate's specificity.
Quantitative Comparison of Protease Substrates
The efficiency of a protease substrate is best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.
Below is a comparison of the kinetic constants of Bz-Phe-Val-Arg-pNA and other common chromogenic substrates for thrombin and trypsin.
Table 1: Kinetic Parameters of Chromogenic Substrates for Human α-Thrombin
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Bz-Phe-Val-Arg-pNA (S-2160) | Bz-Phe-Val-Arg-pNA | 63 | 95 | 1.5 x 10⁶ |
| Chromozym TH | Tos-Gly-Pro-Arg-pNA | 8 | 116 | 1.45 x 10⁷ |
| S-2238 | H-D-Phe-Pip-Arg-pNA | 9 | 125 | 1.4 x 10⁷ |
| Spectrozyme TH | H-D-HHT-Ala-Arg-pNA | 6 | 100 | 1.7 x 10⁷ |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Table 2: Kinetic Parameters of Chromogenic Substrates for Bovine Trypsin
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Bz-Phe-Val-Arg-pNA (S-2160) | Bz-Phe-Val-Arg-pNA | 210 | 4.8 | 2.3 x 10⁴ |
| Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | Bz-Arg-pNA | 890 | 0.04 | 45 |
| Chromozym TRY | Z-Gly-Pro-Arg-pNA | 240 | 1.9 | 7.9 x 10³ |
| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | 500 | 10 | 2.0 x 10⁴ |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
A generalized protocol for determining the kinetic parameters of a protease using a chromogenic p-nitroanilide substrate is provided below. This protocol can be adapted for specific enzymes and substrates.
Objective: To determine the Km and kcat of a protease for a given chromogenic substrate.
Materials:
-
Purified protease of known concentration (e.g., human α-thrombin, bovine trypsin)
-
Chromogenic substrate (e.g., Bz-Phe-Val-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Standard laboratory pipettes and reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of product formation over the desired time course.
-
Prepare a series of substrate dilutions in the assay buffer at various concentrations, typically spanning from 0.1 to 10 times the expected Km.
-
-
Assay Setup:
-
Add a fixed volume of each substrate dilution to the wells of a 96-well microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the enzyme solution to each well.
-
Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA is typically around 10,000 M⁻¹cm⁻¹.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.
-
Calculate kcat using the equation kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Visualizations
The following diagrams illustrate the experimental workflow for a chromogenic protease assay and a simplified signaling pathway for thrombin.
Caption: Experimental workflow for a chromogenic protease assay.
Caption: Simplified thrombin signaling pathway via PAR1.
A Comparative Guide to Chromogenic Serine Protease Assays: Benzoyl-Phe-Val-Arg-pNA vs. Nα-Benzoyl-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common chromogenic substrates used for the assay of serine proteases such as trypsin and thrombin: Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide (Bz-Phe-Val-Arg-pNA) and Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA). This comparison is intended to assist researchers in selecting the appropriate assay for their specific needs, based on performance characteristics and experimental considerations.
Principle of the Assays
Both assays are based on the enzymatic cleavage of a synthetic peptide substrate by a serine protease. The substrate consists of a short peptide sequence linked to a chromogenic reporter molecule, p-nitroaniline (pNA). When the protease cleaves the peptide bond at the C-terminal side of the arginine residue, the colorless substrate is hydrolyzed, releasing the yellow-colored p-nitroaniline. The rate of p-nitroaniline formation, which can be measured spectrophotometrically at approximately 405 nm, is directly proportional to the enzyme activity.
Performance Comparison
The choice between Bz-Phe-Val-Arg-pNA and BAPNA often depends on the specific application, the enzyme of interest, and the required sensitivity and specificity. Bz-Phe-Val-Arg-pNA, a tripeptide substrate, is designed to mimic the natural substrate of thrombin more closely, which can lead to higher specificity.[1] BAPNA, a single amino acid substrate, is a more general substrate for trypsin-like enzymes.
Table 1: Comparison of Performance Characteristics
| Feature | Benzoyl-Phe-Val-Arg-pNA (Bz-FVR-pNA) | Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) |
| Enzyme Specificity | More specific for certain proteases like thrombin due to its tripeptide sequence.[1] Also a substrate for trypsin and papain.[2] | Broad-spectrum substrate for trypsin-like serine proteases.[3] |
| Sensitivity | Generally considered to have higher sensitivity for specific enzymes like thrombin compared to simpler substrates.[1] | Sensitivity can vary depending on the enzyme. |
| Kinetic Parameters (Trypsin) | Data not available from a single comparative study. | Km: 0.12 mM - 0.6 mM Vmax: 0.079 mM/min/mg - 82 mM/min (Disclaimer: Data compiled from multiple sources with varying experimental conditions.) |
| Kinetic Parameters (Thrombin) | Sensitive substrate for thrombin. | Specific kinetic data for thrombin not readily available in comparative studies. |
| Advantages | Higher specificity for certain applications, potentially leading to lower background from non-target proteases. | Cost-effective, widely used, and suitable for general trypsin activity measurements. |
| Disadvantages | Higher cost compared to BAPNA. | Lower specificity, which can lead to interference from other proteases in complex samples. |
Table 2: Relative Hydrolysis Rates of Benzoyl-Phe-Val-Arg-pNA (S-2160) by Different Serine Proteases
| Enzyme | Relative Rate of Hydrolysis |
| Thrombin (human alpha) | Sensitive |
| Trypsin (bovine) | Hydrolyzed to a varying degree |
| Plasmin (human) | Hydrolyzed to a varying degree |
| Factor Xa (bovine) | Insensitive |
This data is based on a study comparing S-2160 (N-Bz-Phe-Val-Arg-pNA, HCl) to other chromogenic substrates. A similar comprehensive specificity panel for BAPNA was not found in the searched literature.
Experimental Protocols
Below are detailed methodologies for performing assays with both substrates.
Protocol 1: Benzoyl-Phe-Val-Arg-pNA (Bz-FVR-pNA) Assay for Trypsin-like Activity
Materials:
-
Benzoyl-Phe-Val-Arg-pNA hydrochloride substrate
-
Trypsin or other target serine protease
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Benzoyl-Phe-Val-Arg-pNA in DMSO to a concentration of 10 mM.
-
Prepare Enzyme Solutions: Prepare serial dilutions of the protease in Assay Buffer to achieve a range of desired concentrations.
-
Assay Setup:
-
Add 50 µL of each enzyme dilution to separate wells of the 96-well microplate.
-
Include a blank control with 50 µL of Assay Buffer only.
-
-
Prepare Substrate Working Solution: Dilute the substrate stock solution in pre-warmed Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Initiate Reaction: To start the reaction, add 50 µL of the Substrate Working Solution to each well.
-
Measure Absorbance: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve for each enzyme concentration.
Protocol 2: Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) Assay for Trypsin Activity
Materials:
-
Nα-Benzoyl-DL-arginine-p-nitroanilide hydrochloride (BAPNA)
-
Trypsin
-
Assay Buffer: 200 mM Triethanolamine buffer with 20 mM Calcium Chloride, pH 7.8 at 25°C
-
Deionized water
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare BAPNA Solution (0.1% w/v): Dissolve BAPNA in deionized water. Gentle heating (up to 65°C) may be required to fully dissolve the substrate. It is critical to ensure complete solubilization. Prepare this solution fresh.
-
Prepare Trypsin Solution: Dissolve trypsin in cold 1 mM HCl. Prepare this solution fresh.
-
Assay Setup (for spectrophotometer):
-
In a cuvette, mix 1.60 mL of Assay Buffer and 0.20 mL of the Trypsin Solution.
-
For a blank, mix 1.60 mL of Assay Buffer and 0.20 mL of 1 mM HCl.
-
-
Equilibration: Equilibrate the cuvettes to the desired temperature (e.g., 25°C) and monitor the absorbance at 405 nm until it is stable.
-
Initiate Reaction: Add 1.00 mL of the BAPNA Solution to each cuvette, mix by inversion, and immediately start recording the increase in absorbance at 405 nm for approximately 5 minutes.
-
Data Analysis: Determine the rate of reaction (ΔA405nm/minute) from the maximum linear rate of the absorbance curve.
Visualizing the Workflow
The following diagrams illustrate the general workflow of a chromogenic protease assay and the enzymatic reaction principle.
Conclusion
The selection between Benzoyl-Phe-Val-Arg-pNA and Nα-Benzoyl-DL-arginine-p-nitroanilide depends on the specific research question. For applications requiring high specificity for enzymes like thrombin, or when studying complex biological samples where minimizing off-target protease activity is crucial, the tripeptide substrate Benzoyl-Phe-Val-Arg-pNA is a superior choice. For routine, high-throughput screening of general trypsin-like activity where cost is a consideration, the more broadly specific BAPNA remains a viable and widely used option. Researchers should carefully consider the trade-offs between specificity, sensitivity, and cost when selecting the appropriate chromogenic substrate for their serine protease assays.
References
- 1. Comparison of soluble and immobilized trypsin kinetics: Implications for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the catalytic properties of thrombin and trypsin by kinetic analysis on the basis of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Benzoyl-Phe-Ala-Arg and Structurally Related Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic peptide substrate Benzoyl-Phe-Ala-Arg (Bz-Phe-Ala-Arg) with other structurally similar peptides used in protease research. The specificity of these peptides is crucial for the accurate measurement of enzyme activity and the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the signaling pathway of a key target protease family.
Quantitative Comparison of Protease Substrate Specificity
The substrate specificity of a peptide is determined by its affinity for the enzyme's active site (Km) and the rate at which the enzyme cleaves the substrate (kcat). A lower Km value indicates higher affinity, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
| Substrate Name | Sequence | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound-pNA | Bz-Phe-Ala-Arg-pNA | Trypsin, Thrombin | Data not available | Data not available | Data not available |
| Chromozym PK | Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein | 200[1] | - | - |
| S-2160 | Bz-Phe-Val-Arg-pNA | Thrombin | - | - | - |
| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa | 300[2] | 100[2] | 3.3 x 10⁵ |
| S-2238 | H-D-Phe-Pip-Arg-pNA | Thrombin | 7[3][4] | - | 2.4 x 10⁸ |
| S-2251 | H-D-Val-Leu-Lys-pNA | Plasmin | 300 | - | - |
| S-2302 | H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | 200 | - | - |
Note: The table highlights the absence of publicly available kinetic data for this compound-pNA. The other substrates are presented to provide a comparative context for researchers working with similar compounds.
Inferred Specificity of this compound
Based on its amino acid sequence, this compound is anticipated to be a substrate for trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like Arginine (Arg). The presence of Phenylalanine (Phe) at the P3 position and Alanine (Ala) at the P2 position will also influence its interaction with the protease's active site subsites. It is known to be a substrate for thrombin and trypsin.
Experimental Protocols
The following is a generalized protocol for a chromogenic protease assay, which can be adapted for use with this compound and similar peptide substrates. Specific parameters such as buffer composition, pH, and incubation time should be optimized for each enzyme-substrate pair.
General Chromogenic Protease Assay Protocol
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for the protease being assayed (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity. Common additives include NaCl and CaCl2.
- Enzyme Solution: Prepare a stock solution of the purified protease in the assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
- Substrate Solution: Dissolve the chromogenic substrate (e.g., this compound-pNA) in a suitable solvent (e.g., DMSO, sterile water) to create a stock solution. Further dilute the stock solution in the assay buffer to the desired final concentrations for the assay.
- Stop Solution (for endpoint assays): Prepare a solution to stop the enzymatic reaction, such as 20% acetic acid.
2. Assay Procedure (96-well plate format):
- Add a defined volume of assay buffer to each well of a 96-well microplate.
- Add the enzyme solution to the appropriate wells. Include wells without enzyme as a blank control.
- Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period to allow the temperature to equilibrate.
- Initiate the reaction by adding the substrate solution to all wells.
- Kinetic Assay: Immediately place the microplate in a plate reader capable of measuring absorbance at 405 nm. Record the absorbance at regular intervals for a defined period. The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve.
- Endpoint Assay: After a fixed incubation time, add the stop solution to each well to terminate the reaction. Read the final absorbance at 405 nm.
3. Data Analysis:
- Subtract the absorbance of the blank wells from the absorbance of the sample wells.
- For kinetic assays, calculate the initial velocity (V₀) of the reaction.
- To determine Km and kcat, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Signaling Pathway Visualization
Many of the proteases targeted by these peptide substrates play critical roles in complex signaling cascades. The Kallikrein-Kinin system is a prime example, where plasma kallikrein is a key enzyme. The activation of this system leads to the generation of bradykinin, a potent inflammatory mediator.
Caption: The Kallikrein-Kinin System activation cascade.
This guide provides a framework for understanding the specificity of this compound in the context of related peptide substrates. Further experimental investigation is required to fully elucidate its kinetic parameters and optimal applications in protease research and drug development.
References
- 1. A comparison of the catalytic activities of human plasma kallikreins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Characterization of the kinetic pathway for fibrin promotion of alpha-thrombin-catalyzed activation of plasma factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Application of Benzoyl-Phe-Ala-Arg in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the primary application of the synthetic peptide Benzoyl-Phe-Ala-Arg (Bz-FAR), offering a comparative analysis with alternative substrates and detailing the experimental protocols for its use. Bz-FAR serves as a key research tool in the study of specific carboxypeptidase enzymes, crucial for understanding protein processing and maturation in various biological systems.
Primary Application: A Highly Sensitive Substrate for Carboxypeptidase B-like Enzymes
This compound is predominantly utilized as a substrate for carboxypeptidase B-like enzymes. These enzymes, such as Carboxypeptidase H (also known as Carboxypeptidase E or enkephalin convertase) and the yeast KEX1 gene product, play a vital role in the post-translational modification of peptides by cleaving C-terminal basic amino acids like arginine and lysine.[1][2] The primary application of Bz-FAR is in a highly sensitive radiometric assay designed to measure the activity of these enzymes.
The principle of this assay is based on the differential solubility of the substrate and its product. The tritium-labeled substrate, [³H]this compound, is water-soluble but insoluble in organic solvents like chloroform due to the charged C-terminal arginine. Upon enzymatic cleavage of the arginine residue, the resulting product, [³H]Benzoyl-Phe-Ala, becomes soluble in the organic solvent.[1][2][3] This property allows for a straightforward separation of the product from the unreacted substrate, enabling accurate quantification of enzyme activity through scintillation counting.
Comparison with Alternative Substrates
The radiometric assay using this compound offers significant advantages in sensitivity compared to other methods. Below is a comparative analysis of Bz-FAR and its alternatives.
Table 1: Comparison of Substrates for Carboxypeptidase B-like Enzymes
| Feature | This compound (Radiometric) | Dansyl-Phe-Ala-Arg (Fluorometric) | 125I-acetyl-Tyr-Ala-Arg (Radiometric) |
| Assay Type | Radiometric | Fluorometric | Radiometric |
| Principle | Differential solubility of ³H-labeled substrate and product | Fluorescence detection of dansylated product | Differential solubility of ¹²⁵I-labeled substrate and product |
| Enzyme(s) | Carboxypeptidase H/E, KEX1 | Carboxypeptidase E, Carboxypeptidase Z | Carboxypeptidase E, Carboxypeptidase B |
| Sensitivity | High (~100 times more sensitive than fluorometric assay) | Moderate | Very High (~1000 times more sensitive than fluorometric assay) |
| Advantages | High sensitivity, straightforward separation | Non-radioactive | Extremely high sensitivity |
| Disadvantages | Requires handling of radioactive materials | Lower sensitivity compared to radiometric assays | Requires handling of gamma-emitting isotopes |
Table 2: Kinetic Parameters of Carboxypeptidase Substrates
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg protein) |
| This compound | Yeast KEX1 | 284, 335 | - | 282 |
| Dansyl-Phe-Ala-Arg | Carboxypeptidase E | 34 | 13 | - |
| 125I-acetyl-Tyr-Ala-Arg | Carboxypeptidase E | 28 | 16 | - |
| o-coumaroyl-Phe-Ala-Arg | Carboxypeptidase H | 30 | 5.8 | - |
Note: Kinetic parameters can vary depending on the specific enzyme and assay conditions.
Experimental Protocol: Radiometric Assay for Carboxypeptidase H
The following is a detailed protocol for a standard radiometric assay using [³H]this compound to measure the activity of Carboxypeptidase H.
Materials:
-
[³H]this compound (substrate)
-
Enzyme preparation (e.g., tissue homogenate supernatant)
-
0.025 M Tris-HCl buffer, pH 8.0, containing 5 mg/ml bovine serum albumin (BSA)
-
2 mM CoCl₂
-
Acetonitrile/0.25 M HCl (0.7:1 v/v) (stop solution)
-
Econofluor or other water-immiscible scintillation fluid
-
Microcentrifuge tubes (1.5 ml)
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Homogenize tissue in at least 20 volumes (ml/g) of 0.025 M Tris-HCl buffer with BSA. Centrifuge the homogenate and adjust the pH of the supernatant to 5.6, followed by another centrifugation.
-
Enzyme Activation: Pre-incubate the supernatant for 20 minutes in the presence of 2 mM CoCl₂.
-
Reaction Initiation: Start the enzymatic reaction by adding [³H]this compound to the pre-incubated enzyme solution to a final concentration of 0.1 mM. The total reaction volume is typically 100 µl.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding 680 µl of the acetonitrile/HCl stop solution.
-
Product Extraction: Transfer the 1.5 ml tube into a scintillation vial and add 4 ml of a water-immiscible scintillation fluid (e.g., Econofluor).
-
Quantification: The product, [³H]Benzoyl-Phe-Ala, will partition into the organic scintillation fluid. Count the radioactivity in a liquid scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.
Visualizing the Process
To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.
References
Confirming Enzyme Activity: A Comparative Guide to Benzoyl-Phe-Ala-Arg and its Analogs
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is paramount. Chromogenic substrates provide a direct and quantifiable method for this purpose. This guide offers a comparative analysis of using tripeptide p-nitroanilide substrates, focusing on the utility of Benzoyl-Phe-Ala-Arg and its well-documented analogs in confirming the activity of key serine proteases.
Note: Direct experimental data for this compound is not widely available in published literature. Therefore, this guide leverages data from closely related and commercially available chromogenic substrates, namely N-Benzoyl-Phe-Val-Arg-p-nitroanilide and H-D-Pro-Phe-Arg-pNA (S-2302) , which share a similar structure and are used to assay for enzymes like thrombin, trypsin, and kallikrein. These analogs provide a strong basis for understanding the expected performance and application of this compound.
Principle of Chromogenic Protease Assays
The fundamental principle of these assays lies in the enzymatic cleavage of a peptide sequence linked to a chromophore. The target protease recognizes and cleaves the peptide at the arginine residue, releasing p-nitroaniline (pNA). Free pNA has a distinct yellow color, which can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Comparative Analysis of Chromogenic Substrates
The choice of substrate is critical and depends on the target enzyme's specificity. Below is a comparison of two common analogs of this compound.
| Substrate | Primary Target Enzymes | Typical Applications |
| N-Benzoyl-Phe-Val-Arg-p-nitroanilide | Thrombin, Trypsin, Reptilase[1] | Coagulation research, screening for protease inhibitors, enzyme kinetics studies.[2] |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Plasma Kallikrein[3] | Assaying prekallikrein, kallikrein inhibition, and kallikrein-like activity in plasma.[4] |
Experimental Protocols
Below are detailed methodologies for performing enzyme activity assays using these chromogenic substrates.
Thrombin Activity Assay using N-Benzoyl-Phe-Val-Arg-p-nitroanilide
Materials:
-
Thrombin (human α-thrombin)
-
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride
-
Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl and a carrier protein like BSA.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the substrate in a suitable solvent like DMSO to create a stock solution.
-
Prepare working solutions of the substrate in the Tris-HCl buffer.
-
Prepare a solution of thrombin in the same buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the Tris-HCl buffer.
-
Add the thrombin solution to the wells.
-
Initiate the reaction by adding the substrate solution to the wells.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
The enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 10,600 M⁻¹cm⁻¹ at 405 nm).
-
Plasma Kallikrein Activity Assay using H-D-Pro-Phe-Arg-pNA (S-2302)
Materials:
-
Purified human plasma kallikrein
-
H-D-Pro-Phe-Arg-pNA (S-2302)
-
Tris buffer (pH 7.8)
-
Acetic acid (20%) for stopping the reaction (optional, for endpoint assays)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the S-2302 substrate with distilled water to a stock concentration (e.g., 1-2 mM).
-
Prepare a solution of plasma kallikrein in the Tris buffer.
-
-
Assay Setup:
-
Add the Tris buffer to the wells of the microplate.
-
Add the plasma sample or purified kallikrein to the wells.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Start the reaction by adding the S-2302 substrate solution.
-
-
Measurement:
-
Kinetic Method: Measure the change in absorbance at 405 nm over time, as described for the thrombin assay.
-
Endpoint Method: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding 20% acetic acid. Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
For the kinetic assay, calculate the rate of reaction. For the endpoint assay, the final absorbance is proportional to the total enzyme activity during the incubation period.
-
Visualizing the Process
To better understand the experimental workflows and the enzymatic pathways, the following diagrams are provided.
References
A Comparative Guide to Chromogenic and Fluorogenic Assays for Trypsin-Like Protease Activity
For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a critical aspect of various fields, from basic research to drug discovery. This guide provides a detailed comparison of two common methodologies for measuring the activity of trypsin-like serine proteases: the chromogenic Benzoyl-Phe-Ala-Arg-p-nitroanilide (pNA) assay and the fluorogenic Boc-Phe-Ser-Arg-7-amino-4-methylcoumarin (AMC) assay. This analysis is supported by experimental data to aid in the selection of the most appropriate assay for specific research needs.
Performance Comparison
The choice between a chromogenic and a fluorogenic assay often depends on the required sensitivity, the experimental setup, and the nature of the samples being analyzed. Fluorogenic assays are generally recognized for their higher sensitivity, which allows for the detection of lower enzyme concentrations.
| Parameter | This compound-pNA Assay (Chromogenic) | Boc-Phe-Ser-Arg-AMC Assay (Fluorogenic) |
| Principle | Enzymatic cleavage of the substrate releases p-nitroaniline (pNA), a yellow chromophore, which is measured by absorbance. | Enzymatic cleavage of the substrate releases 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule, which is measured by fluorescence emission. |
| Detection Method | Spectrophotometry (Absorbance at ~405 nm) | Fluorometry (Excitation at ~360-380 nm, Emission at ~440-460 nm) |
| Sensitivity | Lower | Higher |
| Michaelis-Menten Constant (Km) | ~0.12 mM (for the similar substrate BAPNA)[1] | Data not available for the specific substrate. For a similar substrate, Boc-Gln-Ala-Arg-AMC, Km is ~5.99 µM. |
| Maximum Velocity (Vmax) | ~0.079 mM min-1 mg enzyme-1 (for the similar substrate BAPNA)[1] | Data not available for the specific substrate. |
| Limit of Detection | Generally in the nanomolar range. | Can reach the picomolar to femtomolar range.[2] |
Experimental Protocols
Chromogenic Assay: Nα-Benzoyl-Phe-Ala-Arg-p-nitroanilide
This protocol is adapted from procedures for similar chromogenic substrates.
Materials:
-
Trypsin (e.g., bovine pancreas trypsin)
-
Nα-Benzoyl-Phe-Ala-Arg-p-nitroanilide substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Stop Solution: 30% Acetic Acid
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in a suitable organic solvent like DMSO.
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Dilute the trypsin stock solution to the desired concentration in the assay buffer just before use.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 25 µL of the diluted trypsin solution to the appropriate wells. Include a blank control with 25 µL of assay buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate at the reaction temperature.
-
The reaction can be monitored in a kinetic mode by reading the absorbance at 405 nm every minute for a set period (e.g., 15-30 minutes).
-
Alternatively, for an endpoint assay, stop the reaction after a specific time by adding 50 µL of the stop solution. Then, measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve (change in absorbance per minute).
-
For endpoint assays, subtract the absorbance of the blank from the absorbance of the samples.
-
Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8800 M-1cm-1 at 410 nm).[3]
-
Fluorogenic Assay: Boc-Phe-Ser-Arg-AMC
This protocol is a general guideline for AMC-based fluorogenic protease assays.
Materials:
-
Trypsin (e.g., bovine pancreas trypsin)
-
Boc-Phe-Ser-Arg-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Fluorometer or microplate reader with appropriate excitation and emission filters (Ex: ~380 nm, Em: ~460 nm)
-
Black 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Dilute the trypsin stock solution to the desired concentration in the assay buffer just before use.
-
-
Assay Setup:
-
Add 50 µL of the diluted trypsin solution to each well of the black microplate. Include a blank control with 50 µL of assay buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorometer and begin kinetic measurements.
-
Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period sufficient to obtain a linear rate of increase.
-
-
Data Analysis:
-
Determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time plot.
-
A standard curve of free AMC can be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reaction and the general experimental workflows for both the chromogenic and fluorogenic assays.
Conclusion
Both chromogenic and fluorogenic assays are valuable tools for the statistical analysis of trypsin-like protease activity. The chromogenic this compound-pNA assay offers a straightforward and cost-effective method suitable for many applications. However, when higher sensitivity and the ability to detect low levels of enzyme activity are required, the fluorogenic Boc-Phe-Ser-Arg-AMC assay is the superior choice. The selection of the appropriate assay should be based on the specific requirements of the experiment, including the expected enzyme concentration, sample matrix, and available instrumentation.
References
- 1. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
Independent Verification of Benzoyl-Phe-Ala-Arg Results: A Comparative Guide to Chromogenic Protease Substrates
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for accurate and reproducible enzymatic activity assessment. This guide provides an objective comparison of the chromogenic substrate Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide (Benzoyl-Phe-Val-Arg-pNA), a widely used tool for assaying trypsin-like serine proteases, with several alternative substrates. The performance of these substrates is evaluated based on available kinetic data, and detailed experimental protocols are provided to facilitate independent verification and methods development.
Principle of Chromogenic Protease Assays
Chromogenic protease substrates are synthetic peptides that mimic the natural cleavage sites of specific proteases. These substrates are chemically modified to include a chromophore, most commonly p-nitroaniline (pNA). In its peptide-bound form, pNA is colorless. However, upon enzymatic cleavage of the amide bond linking the peptide to the chromophore, free pNA is released, which imparts a distinct yellow color to the solution. The rate of pNA release, and therefore the intensity of the yellow color, is directly proportional to the activity of the protease. This change in absorbance can be monitored over time using a spectrophotometer, typically at a wavelength of 405 nm, to determine the reaction velocity.
Comparison of Chromogenic Substrates
The ideal chromogenic substrate exhibits high specificity for the target enzyme, a high turnover rate (kcat), and a low Michaelis constant (Km), the latter indicating a high affinity of the enzyme for the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency and is a key parameter for comparing the efficacy of different substrates.
Below is a summary of the kinetic parameters for Benzoyl-Phe-Val-Arg-pNA and several alternative chromogenic substrates with their respective primary target enzymes. It is important to note that kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. Therefore, direct comparisons should be made with caution unless the data were obtained under identical conditions.
| Substrate Name | Abbreviation | Target Enzyme | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide | Bz-Phe-Val-Arg-pNA (S-2160) | Trypsin | 1.56 x 10⁻⁵ M[1] | 0.081[1] | 5,192 |
| Nα-Benzoyl-L-arginine-p-nitroanilide | BAPNA | Trypsin | - | - | - |
| H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide | S-2238 | Thrombin (Human) | 0.7 x 10⁻⁵ M | - | - |
| N-Benzoyl-Pro-Phe-Arg-p-nitroanilide | Chromozym PK | Plasma Kallikrein | - | - | - |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Suc-AAPF-pNA | Chymotrypsin | - | - | - |
| H-D-Pro-Phe-Arg-pNA | S-2302 | Plasma Kallikrein | - | - | - |
A study comparing the hydrolysis of various acyl-arginyl-p-nitroanilides by trypsin found that extending the peptide chain and the presence of a Phenylalanine at the P3 position had a favorable effect on the kinetic parameters[2]. Another study found that for trypsin, Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide was hydrolyzed as fast as Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)[1]. For plasma kallikrein activity, a comparison between Chromozym-PK (Bz-Pro-Phe-Arg-pNA) and S-2302 (H-D-Pro-Phe-Arg-pNA) as substrates showed a good correlation[3].
Experimental Protocols
The following are detailed methodologies for key experiments involving chromogenic protease substrates. These protocols can be adapted for the specific protease and substrate under investigation.
Protocol 1: Determination of Protease Activity using a p-Nitroanilide Substrate
This protocol outlines a general procedure for measuring the activity of a protease using a chromogenic p-nitroanilide (pNA) substrate in a 96-well plate format.
Materials:
-
Purified protease of interest
-
Chromogenic pNA substrate (e.g., Benzoyl-Phe-Val-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)
-
Substrate Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the pNA substrate in DMSO (e.g., 10 mM).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is often around the Km value of the substrate for the specific enzyme.
-
Prepare a stock solution of the purified protease in Assay Buffer. The final concentration in the assay should be sufficient to provide a linear rate of absorbance change over the desired time course.
-
Prepare a p-nitroaniline standard curve by making serial dilutions of a known concentration of pNA in the Assay Buffer. This will be used to convert the rate of change in absorbance to the molar concentration of the product formed.
-
-
Assay Execution:
-
Add a defined volume of Assay Buffer to each well of the microplate.
-
Add varying concentrations of the substrate working solution to the wells.
-
To initiate the reaction, add a fixed volume of the protease solution to each well.
-
Immediately place the microplate in a reader pre-warmed to the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the increase in absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (moles/min) using the molar extinction coefficient of p-nitroaniline (ε = 8800 M⁻¹cm⁻¹) and the path length of the sample in the microplate well, or by using the pNA standard curve.
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Protocol 2: Comparative Analysis of Different Chromogenic Substrates
To objectively compare the performance of Benzoyl-Phe-Val-Arg-pNA with other substrates, it is crucial to perform the assays under identical experimental conditions.
Procedure:
-
Follow the general protocol outlined in Protocol 1.
-
For each substrate to be tested, determine the optimal substrate concentration range by performing initial pilot experiments.
-
On the same 96-well plate, set up reactions for each substrate at various concentrations, ensuring that the enzyme concentration and all other assay conditions (buffer, pH, temperature, reaction volume) are kept constant.
-
Determine the Km and kcat for each substrate as described in Protocol 1.
-
Calculate the catalytic efficiency (kcat/Km) for each substrate.
-
Tabulate the results for a clear and direct comparison of the substrates' performance with the specific protease.
Visualizing the Process
To better understand the workflow and the underlying enzymatic reaction, the following diagrams are provided.
Caption: Enzymatic cleavage of a chromogenic substrate.
Caption: Workflow for comparative analysis of substrates.
Conclusion
The independent verification of results obtained using Benzoyl-Phe-Val-Arg-pNA is crucial for robust scientific inquiry. By comparing its performance against a panel of alternative chromogenic substrates under standardized conditions, researchers can make informed decisions about the most suitable reagent for their specific application. The detailed protocols and comparative data presented in this guide are intended to empower researchers to conduct these essential verification studies, ultimately leading to more reliable and reproducible findings in the field of protease research.
References
- 1. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzoyl-Phe-Ala-Arg: A Guide for Laboratory Professionals
For immediate reference, treat Benzoyl-Phe-Ala-Arg as a non-hazardous chemical waste. Disposal must comply with institutional and local environmental regulations. Do not dispose of down the drain or in regular trash.
This guide provides detailed procedures for the safe and compliant disposal of this compound, a research-grade peptide. While not classified as a hazardous substance, prudent handling and disposal are essential to ensure laboratory safety and environmental protection. These protocols are designed for researchers, scientists, and drug development professionals.
Pre-Disposal Hazard Assessment
Before initiating disposal, a risk assessment of the waste stream is crucial. Although this compound is not broadly categorized as hazardous, its toxicological properties may not be fully investigated. Therefore, it is imperative to adhere to the following principles:
-
Institutional Guidelines: Always prioritize and follow your institution's specific protocols for chemical waste disposal.[1]
-
Avoid Environmental Release: Never discard peptides directly into the sewer system or general waste, as this can pose ecological risks.[1]
-
Consult Safety Data Sheets (SDS): While a specific SDS for this compound may not be readily available, reviewing SDS for similar research-grade chemicals can offer valuable insights into handling and disposal.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on whether it is in solid form or dissolved in a solution.
Solid Waste Disposal
Solid waste includes the pure peptide powder, as well as contaminated items such as vials, weighing papers, gloves, and pipette tips.
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof solid waste container.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and specify the contents, including "this compound" and any other chemical contaminants.
-
Storage: Store the labeled waste container in a designated and secure secondary containment area, away from incompatible materials, pending collection.
-
Disposal: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Aqueous Waste Disposal
This category includes solutions of this compound in non-hazardous buffers (e.g., saline, PBS).
-
Inactivation (Recommended): While not always mandatory for non-hazardous peptides, chemical degradation through hydrolysis provides an additional layer of safety. This can be achieved by treating the peptide solution with a strong acid or base to break the peptide bonds.
-
Neutralization: Following inactivation, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide. For basic solutions, slowly add a dilute acid.
-
Collection: Transfer the neutralized solution into a designated, leak-proof liquid waste container.
-
Labeling: Clearly label the container as "Neutralized Non-Hazardous Peptide Waste" and list the original contents.
-
Storage: Store the container in a secure secondary containment area.
-
Disposal: Schedule a pickup with your institution's EHS department or a licensed waste disposal service.
Quantitative Data for Aqueous Waste Treatment
The following table summarizes general recommendations for the chemical degradation and neutralization of non-hazardous peptide solutions.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to effectively hydrolyze peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[1] |
| Final pH | 6.0 - 8.0 | A neutral pH is generally required for disposal into institutional waste streams.[1] |
| Storage Temperature | Room Temperature | Standard for non-hazardous chemical waste pending disposal. |
Experimental Protocol: Chemical Degradation of Aqueous this compound Waste
This protocol details the steps for inactivating an aqueous solution of this compound.
Materials:
-
Aqueous waste containing this compound
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Designated liquid chemical waste container
Procedure:
-
Preparation: Perform the procedure in a well-ventilated area, such as a chemical fume hood. Don appropriate PPE.
-
Acidification/Basification: Slowly add either 1 M HCl or 1 M NaOH to the peptide solution while stirring. Monitor the pH until it is ≤ 2 (for acid degradation) or ≥ 12 (for base degradation).
-
Inactivation: Seal the container and allow it to stand for at least 24 hours at room temperature to ensure complete hydrolysis of the peptide.
-
Neutralization: After the inactivation period, carefully neutralize the solution by slowly adding a base (if acidified) or an acid (if basified) until the pH is between 6.0 and 8.0.
-
Final Disposal: Transfer the neutralized solution to the designated liquid waste container, ensure it is properly labeled, and store it for collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Benzoyl-Phe-Ala-Arg
Personal Protective Equipment (PPE) and Handling
When working with Benzoyl-Phe-Ala-Arg in its lyophilized (powder) form, appropriate personal protective equipment is essential to prevent inhalation and skin contact. Lyophilized peptides can be volatile, so they should be handled with caution in a well-ventilated area or under a fume hood.[1]
Recommended PPE:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use nitrile gloves.
-
Respiratory Protection: An N95-rated respirator or equivalent is recommended, especially when handling larger quantities or when there is a risk of aerosolization.
-
Body Protection: A standard laboratory coat should be worn.
Handling Procedures:
-
Before use, allow the sealed container of the lyophilized peptide to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can affect the stability of the peptide.[2]
-
Weigh the required amount of peptide quickly in a well-ventilated area.
-
Reseal the container tightly after use to protect the remaining peptide from moisture and contamination.
-
For reconstitution, use sterile, high-purity water or an appropriate buffer. Gently swirl the vial to dissolve the peptide; avoid vigorous shaking.[3]
Storage and Disposal Plan
Proper storage is critical for maintaining the integrity of this compound, while a structured disposal plan is necessary for laboratory safety and environmental compliance.
Storage:
-
Short-term: Lyophilized peptides are stable at room temperature for several days to weeks.[1] For periods up to three months, store at 4°C or colder.[1]
-
Long-term: For storage longer than three months, it is recommended to keep the lyophilized peptide at -20°C or lower.
-
In Solution: Once reconstituted, it is best to use the peptide solution immediately. For short-term storage, solutions can be kept at 4°C for 1-2 weeks. For longer-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower.
Disposal:
Never dispose of this compound down the drain or in regular trash. All waste materials, including contaminated vials, pipette tips, and gloves, should be treated as chemical waste.
-
Solid Waste: Place all solid waste contaminated with the peptide into a clearly labeled container designated for "Non-Hazardous Chemical Waste."
-
Liquid Waste: Collect all solutions containing the peptide in a sealed, labeled waste container. While not always required for non-hazardous peptides, an additional safety step is to inactivate the peptide through hydrolysis by treating the solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) for at least 24 hours. Afterward, neutralize the solution to a pH between 6.0 and 8.0 before collection by your institution's environmental health and safety (EHS) department.
-
Final Disposal: Arrange for the collection of all waste by your institution's EHS office or a licensed chemical waste disposal service.
Quantitative Safety and Disposal Data
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound, based on general guidelines for research-grade peptides.
| Parameter | Value/Recommendation | Rationale |
| Storage Temperature (Lyophilized) | Short-term: Room Temperature to 4°C; Long-term: ≤ -20°C | To ensure the long-term stability and integrity of the peptide. |
| Storage Temperature (in Solution) | Short-term: 2°C - 8°C; Long-term: ≤ -20°C (aliquoted) | To prevent degradation and contamination; aliquoting avoids repeated freeze-thaw cycles. |
| Inactivation Reagent Concentration | 1 M HCl or 1 M NaOH | Sufficient concentration to achieve hydrolysis of the peptide bonds as an added safety measure. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide before disposal. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for disposal into institutional chemical waste streams. |
Experimental Workflow and Logic
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
